5,6-Diethyl-2,3-dihydroinden-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
5,6-diethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-3-9-7-11-5-6-13(14)12(11)8-10(9)4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
IBNBOWHDRVHHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C(=C1)CCC2=O)CC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 5,6-Diethyl-2,3-dihydroinden-1-one: Properties, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5,6-Diethyl-2,3-dihydroinden-1-one, a key chemical intermediate. The guide details its known chemical properties, outlines a plausible synthetic pathway based on patent literature, and describes its critical role in the synthesis of the pharmaceutical agent Indacaterol.
Core Chemical Properties
This compound is a substituted indanone derivative. While extensive experimental data on its physical properties is not widely published in peer-reviewed literature, its fundamental identifiers and characteristics have been established.
| Property | Value | Source |
| IUPAC Name | 5,6-Diethyl-2,3-dihydro-1H-inden-1-one | - |
| CAS Number | 312753-51-8 | [1] |
| Molecular Formula | C₁₃H₁₆O | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Purity (Typical) | ≥98% | - |
| Physical Form | Solid | [2] |
| Storage Conditions | 2-8°C | [3] |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Data not publicly available | - |
| Spectral Data (NMR, MS) | Not published in literature | [4][5][6] |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in academic journals but can be inferred from patents describing the synthesis of its derivatives. A logical and efficient pathway involves a two-step process starting from 1,2-diethylbenzene, as outlined in methodologies for related compounds[7][8].
Step 1: Friedel-Crafts Acylation of 1,2-Diethylbenzene
The synthesis initiates with the acylation of 1,2-diethylbenzene using 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms an intermediate chloropropiophenone derivative.
-
Methodology:
-
A reaction vessel under an inert atmosphere (e.g., nitrogen) is charged with a suitable solvent like dichloromethane (DCM) and cooled to 0-5°C.
-
Aluminum chloride (AlCl₃) is added portion-wise to the solvent.
-
A solution of 1,2-diethylbenzene and 3-chloropropionyl chloride in DCM is added dropwise to the cooled suspension, maintaining the temperature below 10°C.
-
The reaction is stirred at this temperature for several hours until completion, monitored by a relevant technique (e.g., TLC or HPLC).
-
The reaction is carefully quenched by pouring it over a mixture of ice and hydrochloric acid.
-
The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude propiophenone intermediate.
-
Step 2: Intramolecular Cyclization to form the Indenone Ring
The propiophenone intermediate undergoes an intramolecular Friedel-Crafts alkylation (a cyclization reaction) to form the tricyclic indenone ring system. This is typically achieved using a strong acid catalyst.
-
Methodology:
-
The crude intermediate from Step 1 is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.
-
The mixture is heated (e.g., to 80-100°C) for several hours to drive the cyclization.
-
After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the product.
-
The solid product, this compound, is collected by filtration, washed with water until neutral, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane).
-
Application in Drug Development: The Synthesis of Indacaterol
The primary significance of this compound is its role as a direct precursor to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine [9][10][11]. This amine is the crucial "dihydroindeneamine region" intermediate required for the synthesis of Indacaterol [8][12][13].
Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the management of chronic obstructive pulmonary disease (COPD)[12][13]. The conversion of the indenone to the key amine intermediate is a critical step in the overall synthesis of the active pharmaceutical ingredient (API).
Conversion to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine:
The transformation of the ketone to the amine is typically achieved via reductive amination .
-
Methodology:
-
This compound is dissolved in a solvent such as methanol or ethanol.
-
An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added, along with a reducing agent.
-
A common reducing agent for this step is sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere.
-
The reaction proceeds at room temperature or with gentle heating until the ketone is fully converted.
-
Following workup and purification, the resulting 5,6-diethyl-2,3-dihydro-1H-inden-2-amine is typically isolated as a hydrochloride salt to improve stability and handling[3][7]. This amine is then coupled with the quinolinone portion of the molecule to complete the synthesis of Indacaterol[12].
-
Visualization of the Synthetic Pathway
The following diagram illustrates the logical workflow from common starting materials to this compound and its subsequent conversion into the key intermediate for Indacaterol synthesis.
Figure 1: Synthetic pathway illustrating the role of this compound.
Conclusion
This compound is a fine chemical of considerable interest to the pharmaceutical industry. While detailed public data on its intrinsic physical properties are scarce, its synthetic route is well-established through patent literature. Its value is intrinsically linked to its role as the immediate precursor to the 2-aminoindane moiety, a critical building block in the manufacture of the important COPD therapeutic, Indacaterol. Understanding the synthesis and chemical behavior of this indenone is therefore essential for researchers and professionals involved in the development and manufacturing of this and potentially other novel pharmaceutical agents.
References
- 1. chiralen.com [chiralen.com]
- 2. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate 95 1149-23-1 [sigmaaldrich.com]
- 3. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride | 312753-53-0 | FD76901 [biosynth.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]
- 8. CN116239474B - Preparation method of indacaterol intermediate 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]
- 9. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amineHCL - Indacaterol -江苏宏尔瑞新材料有限公司 [hongruichemical.com]
- 11. 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | C13H20ClN | CID 10236126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Indacaterol synthesis - chemicalbook [chemicalbook.com]
Elucidation of the Chemical Structure of 5,6-Diethyl-2,3-dihydroinden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5,6-Diethyl-2,3-dihydroinden-1-one. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide establishes a robust analytical framework by leveraging data from the closely related analogue, 5,6-dimethoxy-1-indanone. This comparative approach allows for a detailed prediction and understanding of the key structural features and spectroscopic characteristics of the title compound.
Compound Identity and Properties
This compound is a substituted indanone with the following key identifiers:
| Property | Value |
| IUPAC Name | 5,6-Diethyl-2,3-dihydro-1H-inden-1-one |
| CAS Number | 312753-51-8[1] |
| Molecular Formula | C₁₃H₁₆O[1] |
| Molecular Weight | 188.27 g/mol [1] |
The chemical structure consists of a bicyclic system with a benzene ring fused to a five-membered ring, which contains a ketone group. Two ethyl groups are substituted at the 5 and 6 positions of the aromatic ring.
Figure 1: Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the known data for 5,6-dimethoxy-1-indanone and general principles of spectroscopy.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.5 | s | 1H | H-7 | Aromatic proton deshielded by the adjacent ketone. |
| ~7.2 | s | 1H | H-4 | Aromatic proton. |
| ~3.0 | t | 2H | H-2 | Methylene protons adjacent to the ketone. |
| ~2.7 | t | 2H | H-3 | Methylene protons adjacent to the aromatic ring. |
| ~2.7 | q | 4H | -CH₂- (Ethyl x2) | Methylene protons of the ethyl groups. |
| ~1.2 | t | 6H | -CH₃ (Ethyl x2) | Methyl protons of the ethyl groups. |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (ppm) | Assignment | Rationale for Prediction |
| ~205 | C=O (C-1) | Typical chemical shift for a conjugated ketone. |
| ~150 | Aromatic C (C-5 or C-6) | Aromatic carbons attached to ethyl groups. |
| ~145 | Aromatic C (C-5 or C-6) | Aromatic carbons attached to ethyl groups. |
| ~135 | Aromatic C (C-3a or C-7a) | Quaternary aromatic carbons in the fused ring system. |
| ~130 | Aromatic C (C-3a or C-7a) | Quaternary aromatic carbons in the fused ring system. |
| ~125 | Aromatic CH (C-4 or C-7) | Aromatic carbons with attached protons. |
| ~120 | Aromatic CH (C-4 or C-7) | Aromatic carbons with attached protons. |
| ~36 | -CH₂- (C-2) | Aliphatic carbon adjacent to the ketone. |
| ~28 | -CH₂- (Ethyl x2) | Methylene carbons of the ethyl groups. |
| ~25 | -CH₂- (C-3) | Aliphatic carbon adjacent to the aromatic ring. |
| ~15 | -CH₃ (Ethyl x2) | Methyl carbons of the ethyl groups. |
IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (conjugated ketone) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1460 | Medium | C-H bend (aliphatic) |
Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 188 | High | [M]⁺ (Molecular Ion) |
| 173 | Medium | [M - CH₃]⁺ |
| 160 | High | [M - C₂H₄]⁺ (McLafferty rearrangement) or [M-CO]⁺ |
| 145 | Medium | [M - C₂H₅ - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of 5,6-disubstituted-2,3-dihydroinden-1-ones.
Synthesis: Friedel-Crafts Acylation and Cyclization
A plausible synthetic route involves the Friedel-Crafts acylation of 1,2-diethylbenzene followed by an intramolecular cyclization.
Figure 2: Plausible synthetic workflow for this compound.
Procedure:
-
Acylation: To a cooled solution of 1,2-diethylbenzene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride. Slowly add succinic anhydride and stir the mixture at room temperature. After the reaction is complete, quench with ice-water and extract the product.
-
Reduction: The resulting keto-acid is reduced, for example, via a Clemmensen or Wolff-Kishner reduction, to yield 3-(3,4-diethylphenyl)propanoic acid.
-
Cyclization: The propanoic acid derivative is converted to the corresponding acid chloride using thionyl chloride. This acid chloride is then subjected to an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst like aluminum chloride to yield the final product, this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel followed by recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Process the data to obtain chemical shifts, integration, and multiplicity.
-
¹³C NMR: Acquire the spectrum on the same instrument. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Use a technique such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the fragments is recorded.
Figure 3: General experimental workflow for structure elucidation.
Conclusion
References
An In-depth Technical Guide to the Synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5,6-Diethyl-2,3-dihydroinden-1-one, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical principles, primarily the Friedel-Crafts reaction, and is detailed with experimental protocols and quantitative data to facilitate its application in a laboratory setting.
Introduction
This compound is a substituted indanone derivative. The indanone core is a prevalent structural motif in a wide array of biologically active molecules and natural products. The presence of diethyl substituents on the aromatic ring offers opportunities for modulating the lipophilicity, steric profile, and metabolic stability of potential drug candidates. This guide outlines a robust two-step synthesis beginning with the commercially available starting material, 1,2-diethylbenzene.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step sequence:
-
Step 1: Friedel-Crafts Acylation of 1,2-diethylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-chloro-1-(3,4-diethylphenyl)propan-1-one.
-
Step 2: Intramolecular Friedel-Crafts Alkylation (Cyclization) of the resulting chloroketone intermediate, promoted by a Lewis acid, to afford the target compound, this compound.
This synthetic approach is advantageous due to the ready availability of the starting materials and the reliability of the Friedel-Crafts reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis pathway. Please note that yields can vary based on reaction scale and purification techniques.
| Step | Reaction | Starting Materials | Key Reagents | Product | Molar Ratio (Starting Material:Reagent) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | 1,2-Diethylbenzene | 3-Chloropropionyl chloride, AlCl₃ | 3-chloro-1-(3,4-diethylphenyl)propan-1-one | 1 : 1.1 : 1.2 | 0-25 | 2-4 | 75-85 |
| 2 | Intramolecular Cyclization | 3-chloro-1-(3,4-diethylphenyl)propan-1-one | AlCl₃ | This compound | 1 : 1.2 | 80-150 | 1-3 | 80-90 |
Detailed Experimental Protocols
Step 1: Synthesis of 3-chloro-1-(3,4-diethylphenyl)propan-1-one (Friedel-Crafts Acylation)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled. The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The suspension is cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of 1,2-diethylbenzene (1 equivalent) and 3-chloropropionyl chloride (1.1 equivalents) in the same inert solvent is prepared and added dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature, stirring for another 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with the solvent. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 3-chloro-1-(3,4-diethylphenyl)propan-1-one can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound (Intramolecular Cyclization)
-
Apparatus Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents).
-
Reagent Addition: The purified 3-chloro-1-(3,4-diethylphenyl)propan-1-one (1 equivalent) from the previous step is added to the flask.
-
Reaction Progression: The reaction mixture is heated to 80-150°C with vigorous stirring for 1-3 hours. A one-pot procedure is also described in the literature where, after the initial acylation, the reaction temperature is raised to 150-200°C to induce cyclization[1]. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and then quenched by the slow addition of crushed ice and concentrated hydrochloric acid.
-
Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Visualized Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthesis pathway for this compound.
Conclusion
The described synthetic route provides a clear and actionable guide for the preparation of this compound. By leveraging the well-established Friedel-Crafts reaction, this pathway offers a reliable method for accessing this important chemical intermediate. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and drug development professionals to synthesize this compound for further investigation and application in various research and development endeavors. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.
References
Technical Guide: Properties of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one (CAS Number: 312753-51-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of the chemical and physical properties of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one (CAS No. 312753-51-8). This compound is primarily known as a process impurity and potential degradation product of Indacaterol, a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Given the limited direct pharmacological data on this specific indenone derivative, this guide will focus on its physicochemical characteristics and its relationship to the active pharmaceutical ingredient (API), Indacaterol. The information provided herein is intended to support research, quality control, and drug development activities.
Chemical and Physical Properties
The fundamental chemical and physical properties of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one are summarized in the table below. This data is essential for analytical method development, formulation studies, and chemical synthesis.
| Property | Value | Reference |
| CAS Number | 312753-51-8 | [1][2] |
| IUPAC Name | 5,6-diethyl-2,3-dihydro-1H-inden-1-one | [1] |
| Molecular Formula | C₁₃H₁₆O | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Appearance | Solid (specific color not detailed in search results) | [3] |
| Purity | ≥98.0% (typical for commercially available standards) | [1][4] |
| Storage Conditions | 2-8°C | [1] |
Pharmacological Context: Relationship to Indacaterol
As an impurity of Indacaterol, understanding the mechanism of action of the parent drug is crucial for assessing the potential biological impact of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one. Indacaterol is a potent and selective beta-2 adrenergic receptor (β₂-AR) agonist.
Indacaterol's Mechanism of Action
Indacaterol exerts its therapeutic effect by stimulating β₂-ARs, which are predominantly found in the smooth muscle of the airways. This activation initiates a signaling cascade that leads to bronchodilation. The key steps in this pathway are:
-
Receptor Binding: Indacaterol binds to the β₂-AR on the surface of airway smooth muscle cells.
-
G-Protein Activation: The agonist-bound receptor activates a stimulatory G-protein (Gs).
-
Adenylate Cyclase Stimulation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5]
-
Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, leading to bronchodilation.[5]
While the pharmacological activity of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one has not been extensively reported, its structural similarity to a portion of the Indacaterol molecule warrants investigation into its potential to interact with the β₂-AR or other components of this signaling pathway.
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one and its parent compound, Indacaterol.
Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one
While a specific protocol for the direct synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-1-one was not found in the provided search results, a plausible synthetic route can be inferred from the synthesis of related indanone structures and the known synthesis of the corresponding amine.[6][7][8][9] The following is a generalized protocol based on common organic synthesis reactions.
Reaction Scheme:
-
Friedel-Crafts Acylation: Reaction of 1,2-diethylbenzene with a suitable three-carbon acylating agent (e.g., 3-chloropropionyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form an intermediate chloroketone.
-
Intramolecular Friedel-Crafts Alkylation (Cyclization): The intermediate chloroketone undergoes an intramolecular cyclization to form the indanone ring system.
Materials:
-
1,2-Diethylbenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Acylation:
-
To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in dichloromethane, add 3-chloropropionyl chloride dropwise.
-
Add 1,2-diethylbenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
-
Cyclization:
-
The crude intermediate from the previous step is treated with a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) at an elevated temperature to induce intramolecular cyclization.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 5,6-Diethyl-2,3-dihydro-1H-inden-1-one.
-
Note: This is a generalized protocol and optimization of reaction conditions (temperature, time, stoichiometry) would be required.
Analytical Method: RP-HPLC for Impurity Profiling
The following protocol is based on a reported method for the quantification of Indacaterol and its impurities.[10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
-
Column: YMC Triart, C18 (250 × 4.6 mm, 5 µm).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase A: Potassium dihydrogen phosphate buffer (pH 2.2).
-
Mobile Phase B: Acetonitrile and Methanol mixture.
-
Gradient Elution: A suitable gradient program to separate the main component from its impurities.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 45 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: Typically 10-20 µL.
-
Diluent: Water and Methanol (20:80 v/v).
Procedure:
-
Standard Preparation: Prepare a stock solution of 5,6-Diethyl-2,3-dihydro-1H-inden-1-one reference standard in the diluent. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the Indacaterol drug substance or product in the diluent to a known concentration.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to 5,6-Diethyl-2,3-dihydro-1H-inden-1-one in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity based on the peak area and the calibration curve generated from the standard solutions.
Pharmacological Assay: Beta-2 Adrenergic Receptor Binding Assay (for Indacaterol)
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a compound for the β₂-AR.
Materials:
-
Cell membranes prepared from cells expressing the human β₂-AR.
-
Radioligand (e.g., [³H]-CGP12177, a β-adrenergic antagonist).
-
Non-labeled competitor (Indacaterol or test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
-
96-well filter plates and a vacuum manifold.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the competitor (Indacaterol or 5,6-Diethyl-2,3-dihydro-1H-inden-1-one).
-
Radioligand Addition: Add a fixed concentration of the radioligand to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration of the assay mixture through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Pharmacological Assay: Adenylate Cyclase Activation Assay (for Indacaterol)
This assay measures the ability of a compound to stimulate the production of cAMP, a functional downstream marker of β₂-AR activation.
Materials:
-
Cells expressing the human β₂-AR.
-
Cell culture medium.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
Test compound (Indacaterol or 5,6-Diethyl-2,3-dihydro-1H-inden-1-one).
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or fluorescence-based).
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.
-
Compound Stimulation: Add varying concentrations of the test compound to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the medium and adding lysis buffer to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
Experimental Workflows
Impurity Identification and Quantification Workflow
Functional Receptor Assay Workflow
Conclusion
References
- 1. chiralen.com [chiralen.com]
- 2. 5,6-Diethyl-2,3-Dihydro-1H-Inden-1-one | CAS No- 312753-51-8 | Simson Pharma Limited [simsonpharma.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. nbinno.com [nbinno.com]
- 5. ClinPGx [clinpgx.org]
- 6. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 10. savaglobal.com [savaglobal.com]
Technical Guide: 5,6-Diethyl-2,3-dihydroinden-1-one
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth examination of the chemical properties and context of 5,6-Diethyl-2,3-dihydroinden-1-one.
Executive Summary
This document provides a technical overview of this compound (also known as 5,6-diethyl-1-indanone). The primary focus is to establish its fundamental molecular and chemical properties. While this compound is a specific organic molecule, its broader structural class, 1-indanones, is significant in medicinal chemistry and materials science. This guide compiles the known data for the title compound and provides context regarding its relevance as a chemical intermediate.
Molecular and Chemical Properties
The fundamental properties of a chemical compound are critical for its application in research and development. The key identifiers and characteristics of this compound are summarized below.
Quantitative Data Summary
A structured summary of the key quantitative data for the compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O | Pharmaffiliates[1] |
| Molecular Weight | 188.27 g/mol | Pharmaffiliates[1] |
| CAS Number | 312753-51-8 | Pharmaffiliates[1] |
Context in Organic Synthesis and Drug Development
While extensive research specifically targeting this compound is not widely published, its structural backbone, the 1-indanone core, is a well-established motif in biologically active molecules.
The 1-Indanone Framework
The 1-indanone structure is a core component in a variety of pharmaceutically relevant compounds.[2][3] Molecules incorporating this framework have shown a broad range of biological activities, including:
-
Antiviral and antibacterial agents[3]
-
Anti-inflammatory and analgesic compounds[3]
-
Anticancer drugs[3]
-
Agents for treating neurodegenerative diseases[3]
Role as a Chemical Intermediate
The primary relevance of this compound appears to be as a chemical intermediate in multi-step synthetic pathways. Notably, the closely related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride , is a key intermediate in the synthesis of Indacaterol.[4][5] Indacaterol is an ultra-long-acting beta-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD).
The logical relationship between these compounds suggests a potential synthetic pathway where the ketone group of 5,6-diethyl-1-indanone is converted to an amine.
Potential Synthetic Pathways
There are no detailed, publicly available experimental protocols specifically for the synthesis of this compound. However, general methods for synthesizing 1-indanones are well-documented and can be adapted. A logical workflow for its potential synthesis and subsequent conversion is outlined below.
Logical Synthesis Workflow
The diagram below illustrates a plausible, high-level workflow for the synthesis of the title compound and its conversion to a key pharmaceutical intermediate.
Caption: Logical workflow for the synthesis of this compound and its potential conversion.
General Experimental Considerations
Intramolecular Friedel-Crafts Cyclization: This is one of the most common methods for forming the 1-indanone ring system.
-
Substrate: A suitable precursor, such as 3-(3,4-diethylphenyl)propanoic acid or its corresponding acid chloride, would be required.
-
Catalyst: A strong Lewis acid (e.g., AlCl₃) or a protic acid (e.g., polyphosphoric acid) is typically used to promote the intramolecular ring-closing reaction.
-
Solvent: An inert solvent, such as dichloromethane or nitrobenzene, is commonly employed for the reaction.
-
Workup: The reaction is typically quenched with water or ice, followed by extraction of the organic product and purification via chromatography or recrystallization.
Reductive Amination (for conversion to amine):
-
Reagents: The ketone (this compound) is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
-
Solvent: A protic solvent like methanol or ethanol is typically used.
-
Procedure: The ketone, ammonia source, and reducing agent are stirred together at room temperature or with gentle heating until the reaction is complete.
-
Purification: Standard aqueous workup and chromatographic purification yield the desired amine.
Conclusion
This compound is a specific chemical compound with a molecular weight of 188.27 g/mol .[1] While not extensively studied on its own, it belongs to the important class of 1-indanones, which are prevalent in medicinal chemistry. Its primary significance lies in its potential role as a direct precursor to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a crucial intermediate for the synthesis of the COPD drug Indacaterol. The synthesis of the title compound can be achieved through established organic chemistry methods like the Friedel-Crafts reaction, highlighting its place within well-understood synthetic workflows for drug development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 5,6-Diethyl-2,3-dihydroinden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Diethyl-2,3-dihydroinden-1-one is a substituted indanone derivative of interest in medicinal chemistry and organic synthesis. Its structural motif is found in various biologically active molecules. This technical guide provides a comprehensive overview of its spectroscopic characteristics and a detailed experimental protocol for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from analogous compounds such as 2-ethyl-1-indanone and other substituted indanones.[1][2][3]
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | ~ 7.5 | s | - |
| H-4 | ~ 7.2 | s | - |
| H-2 (CH₂) | ~ 3.0 | t | 7.0 |
| H-3 (CH₂) | ~ 2.7 | t | 7.0 |
| CH₂ (ethyl) | 2.6 - 2.8 | q | 7.5 |
| CH₃ (ethyl) | 1.2 - 1.4 | t | 7.5 |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (C-1) | ~ 207 |
| C-7a | ~ 155 |
| C-3a | ~ 145 |
| C-5 | ~ 140 |
| C-6 | ~ 140 |
| C-4 | ~ 125 |
| C-7 | ~ 123 |
| C-2 | ~ 36 |
| C-3 | ~ 26 |
| CH₂ (ethyl) | ~ 25 |
| CH₃ (ethyl) | ~ 15 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl ketone) | 1690 - 1710 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |
Predicted Mass Spectrometry Data
| Fragment | m/z | Relative Abundance |
| [M]⁺ | 188.27 | High |
| [M - CH₃]⁺ | 173 | Medium |
| [M - C₂H₅]⁺ | 159 | High |
| [M - CO]⁺ | 160 | Medium |
Experimental Protocols
The following protocols are based on established methods for the synthesis and characterization of indanone derivatives.[4][5][6][7][8]
Synthesis of this compound
This synthesis involves a Friedel-Crafts acylation of 1,2-diethylbenzene followed by an intramolecular cyclization.
Materials:
-
1,2-Diethylbenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Friedel-Crafts Acylation:
-
To a stirred solution of 1,2-diethylbenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (1.1 eq) portion-wise.
-
Slowly add 3-chloropropionyl chloride (1.05 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture carefully into a beaker of ice-cold 2M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude intermediate, 3-chloro-1-(3,4-diethylphenyl)propan-1-one.
-
-
Intramolecular Cyclization:
-
Add the crude intermediate to a flask containing a catalytic amount of a strong acid (e.g., polyphosphoric acid or sulfuric acid).
-
Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with ice water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
-
Spectroscopic Characterization
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Mass Spectrometer (e.g., with Electron Ionization - EI)
Procedure:
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra to determine chemical shifts, multiplicities, and coupling constants.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified product using a suitable method (e.g., thin film on a salt plate or as a KBr pellet).
-
Identify the characteristic absorption bands for the functional groups present.
-
-
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer.
-
Obtain the mass spectrum and identify the molecular ion peak and major fragmentation patterns.
-
Visualizations
Caption: Synthetic Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.utah.edu [chemistry.utah.edu]
- 3. jps.usm.my [jps.usm.my]
- 4. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,6-Diethyl-2,3-dihydroinden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,6-Diethyl-2,3-dihydroinden-1-one. Due to the absence of experimentally acquired spectra in the public domain, this guide leverages established principles of NMR spectroscopy and typical chemical shift ranges to forecast the spectral characteristics of this molecule. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by offering a foundational understanding of the expected NMR data for this compound, thereby aiding in its synthesis, identification, and characterization. Included are comprehensive tables of predicted chemical shifts, a detailed experimental protocol for acquiring NMR spectra of similar small organic molecules, and a workflow diagram for the NMR analysis process.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, aliphatic, and ethyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, including deshielding effects from the aromatic ring and the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7 | 7.5 - 7.7 | s | 1H | - |
| H-4 | 7.2 - 7.4 | s | 1H | - |
| H-2 | 2.9 - 3.1 | t | 2H | ~6-8 |
| H-3 | 2.6 - 2.8 | t | 2H | ~6-8 |
| -CH₂- (Ethyl at C-5) | 2.6 - 2.8 | q | 2H | ~7-8 |
| -CH₂- (Ethyl at C-6) | 2.6 - 2.8 | q | 2H | ~7-8 |
| -CH₃ (Ethyl at C-5) | 1.1 - 1.3 | t | 3H | ~7-8 |
| -CH₃ (Ethyl at C-6) | 1.1 - 1.3 | t | 3H | ~7-8 |
Note: The chemical shifts for the two ethyl groups may be very similar, potentially leading to overlapping signals.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to be the most downfield signal due to significant deshielding. Aromatic carbons will resonate in the typical aromatic region, while the aliphatic carbons of the five-membered ring and the ethyl groups will appear at higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | 205 - 220 |
| Aromatic Quaternary C | 140 - 160 |
| Aromatic CH | 120 - 140 |
| -CH₂- (C-2) | 35 - 45 |
| -CH₂- (C-3) | 25 - 35 |
| -CH₂- (Ethyl groups) | 20 - 30 |
| -CH₃ (Ethyl groups) | 10 - 20 |
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[1]
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved and the solution is homogeneous.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and shape of the NMR signals.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 8-16 scans for a concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.[4]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Visualization of NMR Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR spectra of a small molecule.
References
An In-depth Technical Guide on the Infrared and Mass Spectrometry of 5,6-Diethyl-2,3-dihydroinden-1-one
This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 5,6-Diethyl-2,3-dihydroinden-1-one. The information is targeted towards researchers, scientists, and professionals in drug development, offering a comprehensive overview of its structural confirmation and analytical profiling.
Compound Identity:
-
Name: this compound
-
Molecular Formula: C₁₃H₁₆O[2]
-
Molecular Weight: 188.27 g/mol [2]
-
Structure:
Image Credit: Simson Pharma
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ketone and substituted aromatic functionalities. While an experimental spectrum for this specific molecule is not publicly available, the expected key absorptions can be predicted based on the analysis of similar structures like 1-indanone.[3][4]
Predicted Infrared Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2960-2850 | Strong | Aliphatic C-H Stretch (CH₃ and CH₂) |
| ~1710-1690 | Strong | C=O Stretch (Five-membered ring ketone) |
| ~1600, ~1485 | Medium-Weak | Aromatic C=C Bending |
| ~1465 | Medium | CH₂ Bending |
| ~1380 | Medium-Weak | CH₃ Bending |
| ~850-800 | Strong | C-H Out-of-plane Bending (Substituted benzene) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙) and several characteristic fragment ions. The fragmentation is expected to be influenced by the presence of the ethyl groups and the indenone core.
Predicted Mass Spectrometry Data:
| m/z | Relative Abundance | Proposed Fragment |
| 188 | Moderate | [M]⁺˙ (Molecular Ion) |
| 173 | High | [M - CH₃]⁺ (Loss of a methyl radical) |
| 160 | Moderate | [M - C₂H₄]⁺˙ (McLafferty-type rearrangement) |
| 159 | High | [M - C₂H₅]⁺ (Loss of an ethyl radical) |
| 131 | Moderate | [M - C₂H₅ - CO]⁺ (Loss of ethyl radical and carbon monoxide) |
Experimental Protocols
Detailed methodologies for acquiring the IR and mass spectra are provided below.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum: The sample is brought into contact with the crystal, and the sample spectrum is acquired.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).
-
Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Representation: The resulting mass spectrum is plotted as relative intensity versus m/z.
Visualizations
The following diagrams illustrate the experimental workflows for IR and Mass Spectrometry.
Caption: Experimental workflow for obtaining an IR spectrum using an FTIR-ATR spectrometer.
Caption: General workflow for acquiring an electron ionization (EI) mass spectrum.
References
The Unexplored Therapeutic Potential: A Technical Guide to the Biological Activity of 5,6-Diethyl-2,3-dihydroinden-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the 2,3-dihydroinden-1-one (indanone) scaffold have emerged as a promising class of compounds with a diverse range of biological activities. While direct research on 5,6-diethyl-2,3-dihydroinden-1-one derivatives is limited, extensive studies on structurally analogous compounds provide a strong foundation for predicting their therapeutic potential. This technical guide consolidates the existing knowledge on the biological activities of substituted indanone derivatives, with a primary focus on acetylcholinesterase (AChE) inhibition, a key target in the management of Alzheimer's disease. Furthermore, this guide explores potential anti-inflammatory and β2-adrenoceptor agonist activities, drawing parallels from related molecular structures. Detailed experimental protocols for the evaluation of these biological activities are provided to facilitate further research and drug discovery efforts in this area.
Introduction: The Indanone Scaffold in Drug Discovery
The indanone core, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological effects. Its rigid framework and amenability to chemical modification allow for the precise positioning of functional groups to interact with various biological targets. While the specific 5,6-diethyl substitution pattern remains a relatively unexplored chemical space, the broader class of substituted 2,3-dihydroinden-1-one derivatives has been the subject of considerable investigation, revealing a spectrum of pharmacological activities.
Potential Biological Activities of this compound Derivatives
Based on the biological evaluation of structurally similar compounds, this compound derivatives are hypothesized to exhibit the following key biological activities:
-
Acetylcholinesterase (AChE) Inhibition: A predominant activity reported for numerous indanone derivatives.
-
Anti-inflammatory Activity: Observed in several related heterocyclic compounds.
-
β2-Adrenoceptor Agonism: Inferred from the structural similarity to intermediates of known β2-agonists like Indacaterol.
Quantitative Biological Data: A Survey of Substituted Indanone Derivatives
While specific data for this compound derivatives is not yet available in public literature, the following tables summarize the quantitative biological activity of structurally related indanone analogues. This data serves as a crucial reference point for predicting the potential potency of the target compounds.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Substituted Indanone Derivatives
| Compound ID | Substitution Pattern | Target | IC50 (µM) |
| Donepezil (Reference) | N-benzylpiperidine substituted | Human AChE | 0.02 |
| Indanone Derivative 1 | 5,6-dimethoxy, 2-substituted | Electric Eel AChE | 0.042 |
| Indanone Derivative 2 | 5,6-dimethoxy, 2-substituted | Human Serum AChE | 0.052 |
| Indanone Derivative 3 | 5-methoxy, 2-benzylidene | Rat Brain AChE | 0.12 |
| Indanone Derivative 4 | 6-methoxy, 2-benzylidene | Rat Brain AChE | 0.15 |
Note: The specific structures of the proprietary indanone derivatives are not fully disclosed in the cited literature.
Key Experimental Protocols
To facilitate the investigation of this compound derivatives, this section provides detailed methodologies for the key biological assays.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is the gold standard for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color production is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Donepezil (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and Donepezil in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay in 96-well plate:
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 10 µL of the AChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the DTNB solution.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In-vitro Anti-inflammatory Assays
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This assay measures the ability of test compounds to inhibit the LPS-induced production of these cytokines.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Dexamethasone (as a positive control)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. .
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds or Dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 values for TNF-α and IL-6 inhibition.
-
β2-Adrenoceptor Agonist Assays
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the β2-adrenoceptor. A decrease in the binding of the radioligand in the presence of the test compound indicates that the compound binds to the same receptor.
Materials:
-
Cell membranes expressing the human β2-adrenoceptor
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)
-
Test compounds
-
Isoproterenol (as a reference agonist)
-
Propranolol (as a reference antagonist)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation:
-
In a reaction tube, mix the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like propranolol) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
The affinity of the compound (Ki value) can be calculated using the Cheng-Prusoff equation.
-
Principle: β2-adrenoceptors are G-protein coupled receptors that, upon activation by an agonist, stimulate adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This assay measures the increase in intracellular cAMP levels in response to stimulation by a test compound.
Materials:
-
Cells expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells)
-
Test compounds
-
Isoproterenol (as a reference agonist)
-
Forskolin (a direct activator of adenylyl cyclase, as a positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Treatment:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with a PDE inhibitor.
-
Add varying concentrations of the test compounds or reference agonists.
-
Incubate for a specific time at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysate using a commercial cAMP assay kit following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Caption: Workflow for AChE Inhibition Screening.
Caption: β2-Adrenoceptor Agonist Signaling Pathway.
Conclusion and Future Directions
The 2,3-dihydroinden-1-one scaffold holds significant promise for the development of novel therapeutic agents. While the biological activity of this compound derivatives is yet to be specifically elucidated, the wealth of data on related analogues strongly suggests potential as acetylcholinesterase inhibitors, anti-inflammatory agents, and β2-adrenoceptor agonists. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate these compounds and unlock their full therapeutic potential. Future research should focus on the synthesis and comprehensive biological profiling of a library of 5,6-disubstituted-2,3-dihydroinden-1-one derivatives to establish clear structure-activity relationships and identify lead candidates for further development.
The Synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism for the synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one, a key intermediate in the synthesis of various organic compounds, including the pharmaceutical agent Indacaterol. The primary synthetic route involves an intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid derivative. This document details the reaction mechanism, provides quantitative data from analogous syntheses, outlines a general experimental protocol, and illustrates the process through diagrams.
Core Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The most common and efficient method for synthesizing 1-indanones is through an intramolecular Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride in the presence of a strong acid or a Lewis acid catalyst.[2][4][5]
For the synthesis of this compound, the logical starting material is 3-(3,4-diethylphenyl)propanoic acid or its more reactive derivative, 3-(3,4-diethylphenyl)propanoyl chloride. The reaction proceeds through the formation of a key acylium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich diethyl-substituted benzene ring to form the five-membered ketone ring.
The key steps of the mechanism are:
-
Formation of the Acylium Ion: The reaction is initiated by the activation of the carboxylic acid or acyl chloride with a strong acid (like polyphosphoric acid) or a Lewis acid (such as aluminum chloride).[4][6] In the case of an acyl chloride, the Lewis acid coordinates to the chlorine atom, facilitating its departure and the formation of a highly electrophilic and resonance-stabilized acylium ion. If starting from a carboxylic acid, a strong acid protonates the carbonyl oxygen, leading to the elimination of water and the generation of the acylium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the aromatic ring. The ethyl groups on the benzene ring are electron-donating, which activates the ring towards electrophilic substitution and directs the cyclization to the ortho position relative to one of the ethyl groups. This intramolecular attack forms a new carbon-carbon bond and a carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: The final step involves the deprotonation of the sigma complex by a base (such as the conjugate base of the acid catalyst or a solvent molecule) to restore the aromaticity of the benzene ring and yield the final product, this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the step-by-step reaction mechanism for the intramolecular Friedel-Crafts acylation of 3-(3,4-diethylphenyl)propanoyl chloride.
Caption: Reaction mechanism for the synthesis of this compound.
Quantitative Data
While specific yield and reaction condition data for the synthesis of this compound is not extensively published in a single source, the following table summarizes representative data from analogous intramolecular Friedel-Crafts acylations of substituted 3-phenylpropanoic acids to form 1-indanones. This data provides a reasonable expectation for the synthesis of the target compound.
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylpropanoic acid | Polyphosphoric acid (PPA) | - | 100 | 2 | 85 | [1] |
| 3-(4-Methoxyphenyl)propanoic acid | Trifluoromethanesulfonic acid | - | 20 | 2.5 | 95 | [7] |
| 3-Phenylpropanoyl chloride | AlCl₃ | Benzene | Reflux | - | 90 | [2] |
| 3-(m-Tolyl)propanoic acid | PPA | - | 80 | 1 | 92 | [8] |
| 3-Arylpropanoic acids | Metal triflates | Ionic Liquid | Microwave | 0.25-0.5 | 70-95 | [2][3] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via intramolecular Friedel-Crafts acylation of 3-(3,4-diethylphenyl)propanoic acid.
Materials:
-
3-(3,4-diethylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Aluminum chloride (AlCl₃) or Polyphosphoric acid (PPA)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Step 1: Synthesis of 3-(3,4-diethylphenyl)propanoyl chloride (if starting from the carboxylic acid)
-
To a solution of 3-(3,4-diethylphenyl)propanoic acid in an anhydrous solvent such as dichloromethane, add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in an anhydrous solvent like dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3-(3,4-diethylphenyl)propanoyl chloride in the same anhydrous solvent dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Alternative Procedure using Polyphosphoric Acid (PPA):
-
Add 3-(3,4-diethylphenyl)propanoic acid to polyphosphoric acid.
-
Heat the mixture with stirring at a temperature typically ranging from 80 to 120 °C for a specified time.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, pour the hot reaction mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product as described above.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Significance in Drug Development
This compound is a crucial intermediate in the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. This amine is a key building block for the long-acting β2-adrenergic agonist, Indacaterol, which is used for the treatment of chronic obstructive pulmonary disease (COPD).[9][10][11] The synthesis of Indacaterol involves the coupling of this substituted aminoindane with a quinolinone derivative.[9][10] Therefore, the efficient and scalable synthesis of this compound is of significant interest to the pharmaceutical industry.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. 5-Hydroxy-6-methoxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Indacaterol synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
The Indenone Core: A Historical and Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indenone scaffold, a fused bicyclic system comprising a benzene ring fused to a cyclopentenone ring, represents a privileged structure in medicinal chemistry. Its journey from a synthetic curiosity in the early 20th century to a cornerstone of modern drug discovery is a testament to its versatile chemical reactivity and significant biological activity. This technical guide provides an in-depth exploration of the discovery and history of indenone compounds, detailing key synthetic methodologies, and summarizing their therapeutic applications with a focus on neurodegenerative diseases and oncology. Experimental protocols for seminal synthetic transformations and quantitative biological data are presented to serve as a valuable resource for researchers in the field.
A Century of Indenone Chemistry: A Historical Overview
The story of indenone compounds begins with their saturated counterparts, the indanones. The first publications detailing the synthesis of 1-indanone emerged in the 1920s.[1] One of the earliest described methods was the intramolecular cyclization of 3-phenylpropionic acid chloride in the presence of a Lewis acid, a classic example of a Friedel-Crafts acylation. This reaction laid the groundwork for many subsequent synthetic approaches to the indanone and, by extension, the indenone core. Throughout the 20th century, the synthetic repertoire for accessing these compounds expanded significantly. Key developments include the Nazarov cyclization, a powerful method for constructing cyclopentenones from divinyl ketones, which was first reported by Ivan Nikolaevich Nazarov in 1941.[2] More recently, the advent of transition-metal catalysis, particularly with palladium, has provided highly efficient and regioselective routes to functionalized indenones.[3][4][5][6]
The significance of the indenone scaffold in medicinal chemistry became increasingly apparent with the discovery of its presence in various natural products and its utility as a key intermediate in the synthesis of therapeutic agents.[7] Today, the indenone core is found in drugs targeting a wide range of diseases, from the anti-Alzheimer's agent donepezil to various experimental anticancer compounds.[1]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of the indenone core has evolved from harsh classical conditions to more sophisticated and milder catalytic methods. The following sections detail the experimental protocols for three key transformations that represent this evolution.
Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids
This classical method remains a fundamental approach for the synthesis of 1-indanones, which can then be further functionalized to indenones. The reaction involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride using a strong acid catalyst.
Experimental Protocol: Synthesis of 1-Indanone via Friedel-Crafts Acylation
-
Reagents and Materials:
-
3-phenylpropionic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
-
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-phenylpropionic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5 equivalents). Gently reflux the mixture for 1-2 hours until the evolution of HCl and SO₂ gases ceases.
-
Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-phenylpropionyl chloride is obtained as an oil and can be used directly in the next step.
-
Friedel-Crafts Cyclization: Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Slowly add the AlCl₃ suspension to the solution of the acid chloride while maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1-indanone can be purified by vacuum distillation or column chromatography on silica gel.
-
The Nazarov Cyclization for Substituted Indenones
The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, including indenones, through the acid-catalyzed electrocyclic ring closure of divinyl ketones.
Experimental Protocol: Synthesis of a Substituted Indenone via Nazarov Cyclization [8]
-
Reagents and Materials:
-
Appropriately substituted divinyl ketone
-
Dichloromethane (DCM), anhydrous
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Reaction Setup: Dissolve the divinyl ketone (1 equivalent, e.g., 0.58 mmol) in anhydrous dichloromethane (e.g., 19 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation of Cyclization: Cool the solution in an ice bath. Add the tin(IV) chloride solution in DCM (2 equivalents, e.g., 1.16 mmol) dropwise to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Vigorously stir the resulting mixture for 15 minutes. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired cyclopentenone product.
-
Palladium-Catalyzed Synthesis of Indenones
Modern synthetic chemistry often employs transition-metal catalysis for efficient and selective bond formation. Palladium-catalyzed reactions have emerged as a powerful method for the construction of the indenone skeleton.
Experimental Protocol: Palladium-Catalyzed Three-Component Carbonylation for Indenone Synthesis [3]
-
Reagents and Materials:
-
o-bromophenyl iodide derivative (2 equivalents)
-
Alkyne (e.g., diphenylacetylene, 1 equivalent)
-
Palladium(II) chloride (PdCl₂, 10 mol%)
-
Sodium carbonate (Na₂CO₃, 2 equivalents)
-
Tetrabutylammonium bromide (TBAB, 1 equivalent)
-
1,4-Dioxane, anhydrous
-
Carbon monoxide (CO), balloon
-
Standard glassware for Schlenk techniques
-
-
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the o-bromophenyl iodide derivative, the alkyne, palladium(II) chloride, sodium carbonate, and tetrabutylammonium bromide.
-
Solvent and Atmosphere: Evacuate and backfill the Schlenk tube with carbon monoxide from a balloon three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired indenone.
-
Therapeutic Applications and Biological Activity of Indenone Compounds
The indenone scaffold has proven to be a versatile platform for the development of therapeutic agents, with significant research focused on neurodegenerative diseases and cancer.
Indenones in Neurodegenerative Diseases
A prominent application of the indanone core is in the treatment of Alzheimer's disease. Donepezil, an indanone derivative, is a well-established acetylcholinesterase (AChE) inhibitor used to manage the symptoms of Alzheimer's. The mechanism of action involves increasing the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognitive function.[6]
Research has expanded to develop multi-target indenone derivatives that not only inhibit AChE but also target other pathological hallmarks of Alzheimer's disease, such as the aggregation of amyloid-beta (Aβ) peptides.[3]
Table 1: Acetylcholinesterase Inhibitory Activity of Selected Indenone Derivatives
| Compound | AChE IC₅₀ (nM) | Reference |
| Donepezil | - | |
| Compound 9 | 14.8 | [3] |
| Compound 14 | 18.6 | [3] |
| Compound 3c | 0.44 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Anticancer Properties of Indenone Compounds
Indenone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. Studies have shown that certain indenones can induce apoptosis (programmed cell death) in cancer cells, often by targeting key signaling pathways. For instance, some derivatives have been shown to inhibit the expression of anti-apoptotic proteins like Bcl-2 and the transcription factor NF-κB p65.[8] Another mechanism involves the disruption of microtubule polymerization, which is essential for cell division.
Table 2: In Vitro Anticancer Activity of Selected Indenone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ITH-6 | HT-29 (Colon) | 0.44 | [8] |
| ITH-6 | COLO 205 (Colon) | 0.98 | [8] |
| ITH-6 | KM 12 (Colon) | 0.41 | [8] |
| Gallic acid-based indanone | MCF-7 (Breast) | 0.63 (tubulin polymerization) | [1] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Signaling Pathways and Mechanisms of Action
The biological effects of indenone compounds are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for the rational design of new and more effective therapeutic agents.
Apoptosis Induction in Cancer Cells
Many indenone-based anticancer agents exert their effects by inducing apoptosis. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins.
Caption: Proposed mechanism of apoptosis induction by indenone derivatives.
Multi-Target Action in Alzheimer's Disease
In the context of Alzheimer's disease, advanced indenone derivatives are being designed to interact with multiple components of the disease pathology.
Caption: Multi-target approach of indenone derivatives in Alzheimer's disease.
Conclusion and Future Perspectives
The indenone core has firmly established itself as a valuable scaffold in medicinal chemistry. From its early discovery through classical synthetic routes to the development of sophisticated, modern methodologies, the accessibility of diverse indenone derivatives has continuously expanded. The proven therapeutic potential of indenone-based compounds in treating complex diseases like Alzheimer's and cancer highlights the importance of this structural motif. Future research will likely focus on the development of even more selective and potent indenone derivatives, leveraging computational chemistry and a deeper understanding of their biological targets and signaling pathways. The continued exploration of the chemical space around the indenone core promises to yield the next generation of innovative therapeutics.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. synthesis-of-indenones-via-palladium-catalyzed-ligand-free-carbonylation - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Theoretical Studies on Dihydroindenone Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Dihydroindenone derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. Their versatile scaffold allows for diverse functionalization, leading to a wide range of biological activities. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to investigate these derivatives. It focuses on the application of quantum chemical calculations and molecular modeling techniques to predict their reactivity, stability, and interaction with biological targets. This document summarizes key quantitative data, provides detailed computational protocols, and visualizes complex workflows to serve as a comprehensive resource for professionals in the field.
Introduction to Dihydroindenone Derivatives
Dihydroindenones, also known as indanones, are bicyclic ketones that serve as crucial intermediates in the synthesis of various complex molecules and as foundational scaffolds for drug discovery. Their derivatives have been explored for a wide range of therapeutic applications. The structural rigidity and potential for stereospecific substitutions make them attractive candidates for designing targeted inhibitors and modulators of biological pathways.
Theoretical studies, leveraging the power of computational chemistry, have become indispensable in accelerating the research and development of dihydroindenone derivatives. These in-silico approaches allow for the rational design of novel compounds, prediction of their physicochemical properties, and elucidation of their mechanism of action at a molecular level. Key theoretical methods include Density Functional Theory (DFT) for understanding electronic structure and chemical reactivity, and molecular docking and dynamics for simulating interactions with protein targets.
Core Theoretical Methodologies
2.1 Density Functional Theory (DFT) DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[1][2] In the context of dihydroindenone derivatives, DFT is employed to calculate various molecular properties and reactivity descriptors. These calculations provide insights into the stability of different conformations and the sites most susceptible to electrophilic or nucleophilic attack.[3] Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity.[4]
2.2 Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[5][6] This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.[7] For dihydroindenone derivatives, docking studies help identify potential protein targets, predict binding affinities, and visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.[8]
2.3 Molecular Dynamics (MD) Simulations Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the biological environment and can be used to assess the stability of the binding pose predicted by docking. The results can help refine the understanding of the binding mechanism and calculate binding free energies with greater accuracy.[8][9]
Data Presentation: Quantitative Computational Results
Quantitative data from theoretical studies are essential for comparing the properties and potential efficacy of different derivatives. The following tables present representative data from computational analyses of indanone/dihydroindenone derivatives and similar heterocyclic compounds.
Table 1: Example Molecular Docking and MM/PBSA Results for Indanone Derivatives Targeting Cereblon (CRBN) This table summarizes the binding affinities of several indanone derivatives with the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[8] The data illustrates how computational methods can rank compounds based on their predicted binding strength.
| Molecule ID | Binding Affinity (MM/PBSA, kJ/mol) | Key Interacting Residues (Predicted) |
| DHFO | -163.16 | TRP380, TRP400, GLU377 |
| THOH | -145.20 | TRP380, CYS384, PHE402 |
| DIMS | -138.75 | TRP380, ILE371, GLU377 |
| DTIN | -129.50 | TRP380, TRP400, CYS384 |
| Thalidomide (Ref.) | -110.30 | TRP380, GLU377, CYS391 |
| Data is based on computational investigations of indanone derivatives binding with cereblon.[8] |
Table 2: Example DFT-Calculated Quantum Chemical Descriptors for Dihydrothiophenone Derivatives This table showcases typical quantum chemical descriptors calculated using DFT for a series of dihydrothiophenone derivatives, which share structural similarities with dihydroindenones.[3] These parameters are used to evaluate and compare the chemical reactivity and stability of the molecules.[3]
| Derivative ID | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE, eV) | Hardness (η) | Softness (S) |
| DH1 | -6.123 | -2.718 | 3.405 | 1.703 | 0.587 |
| DH2 | -6.251 | -2.690 | 3.561 | 1.781 | 0.562 |
| DH3 | -6.440 | -2.895 | 3.545 | 1.773 | 0.564 |
| DH4 | -6.512 | -2.810 | 3.702 | 1.851 | 0.540 |
| DH5 | -6.398 | -2.776 | 3.622 | 1.811 | 0.552 |
| Data is representative of DFT studies on heterocyclic ketones and illustrates reactivity trends.[3] |
Detailed Computational Protocols
This section provides standardized, step-by-step methodologies for conducting theoretical studies on dihydroindenone derivatives.
4.1 Protocol for Molecular Docking Studies This protocol outlines a typical workflow for docking dihydroindenone derivatives to a protein target.[5][10]
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules, co-factors, and existing ligands from the crystal structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the dihydroindenone derivatives using chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
Perform geometry optimization and energy minimization of the ligands using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the co-crystallized ligand or a predicted active site.
-
Generate a grid box that encompasses the entire binding pocket, ensuring sufficient space for the ligand to rotate freely.
-
-
Docking Execution and Analysis:
-
Perform the docking simulation using software like AutoDock Vina or Glide.[8][10]
-
Generate multiple binding poses for each ligand.
-
Rank the poses based on their docking scores and binding energies.
-
Analyze the best-scoring pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) with the active site residues.
-
4.2 Protocol for Density Functional Theory (DFT) Analysis This protocol describes the methodology for calculating quantum chemical properties to assess the reactivity of dihydroindenone derivatives.[3][4]
-
Molecular Structure Creation and Optimization:
-
Build the 3D structures of the dihydroindenone derivatives.
-
Perform a full geometry optimization without any symmetry constraints. A common level of theory for this is B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) combined with a basis set like 6-31G(d,p).[2][3]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized structures at the same level of theory.
-
Confirm that the structures correspond to true energy minima by ensuring the absence of imaginary frequencies.
-
-
Calculation of Quantum Descriptors:
-
From the optimized structures, calculate the energies of the frontier molecular orbitals (EHOMO and ELUMO).
-
Calculate global reactivity descriptors using the following equations:
-
Energy Gap (ΔE) = ELUMO - EHOMO
-
Ionization Potential (IP) ≈ -EHOMO
-
Electron Affinity (EA) ≈ -ELUMO
-
Global Hardness (η) = (IP - EA) / 2
-
Global Softness (S) = 1 / η
-
-
-
Analysis of Reactivity:
-
Analyze the calculated descriptors. A smaller energy gap (ΔE) suggests higher reactivity.[3]
-
Visualize the HOMO and LUMO distributions to identify the regions of the molecule likely to act as nucleophiles (electron donors) and electrophiles (electron acceptors), respectively.
-
Mandatory Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flows of computational experiments and potential biological pathways involving dihydroindenone derivatives.
Caption: A flowchart of the in-silico molecular docking process.
References
- 1. mdpi.com [mdpi.com]
- 2. phcogj.com [phcogj.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Density functional theory (DFT) study of edaravone derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.unar.ac.id [repository.unar.ac.id]
- 8. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencescholar.us [sciencescholar.us]
Potential Research Areas for 5,6-Diethyl-2,3-dihydroinden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 5,6-Diethyl-2,3-dihydroinden-1-one, a substituted indenone, belongs to a class of molecules that has garnered significant interest in medicinal chemistry. While this specific molecule is primarily documented as a key intermediate in the synthesis of the ultra-long-acting β2-adrenergic agonist Indacaterol, the broader family of indenone and indanone derivatives exhibits a wide range of biological activities. This technical guide explores potential research avenues for this compound, drawing upon the established pharmacological profile of its structural class. The proposed areas of investigation include oncology, anti-inflammatory applications, and neurodegenerative diseases. This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols for relevant biological assays, and a summary of quantitative data from related compounds to guide future research and development efforts.
Introduction
The indenone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory activities.[1][3][4] this compound, while currently recognized for its role as a synthetic precursor, possesses the fundamental indenone core, suggesting it may harbor intrinsic biological activities worthy of investigation. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this specific molecule and its derivatives.
Potential Research Areas
Based on the extensive literature on indenone and indanone derivatives, the following three areas present promising avenues for the investigation of this compound.
Anticancer Activity
Indenone derivatives have shown significant potential as anticancer agents through various mechanisms of action.[1] Several studies have reported their efficacy against a range of human cancer cell lines.[5][6]
-
Tubulin Polymerization Inhibition: A notable mechanism of action for some indenone derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[7] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6][8]
-
Enzyme Inhibition: Certain indenone derivatives have been identified as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as the DNA repair enzyme AlkBH3.[9]
-
Induction of Apoptosis: Many indenone-based compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.[6][8]
Anti-inflammatory Activity
The anti-inflammatory properties of indenone derivatives are well-documented, making this a compelling area for investigation.[2][3][10]
-
Inhibition of Pro-inflammatory Cytokines: Indenone compounds have been shown to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation.[10][11]
-
Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of these compounds are often mediated through the modulation of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][12]
Neuroprotective Effects
The indanone core is present in several neuroprotective agents, including the Alzheimer's disease drug Donepezil.[4] This suggests that this compound could be explored for its potential in treating neurodegenerative disorders.
-
Enzyme Inhibition in Neurodegeneration: Indanone derivatives have been identified as potent inhibitors of enzymes implicated in the pathology of neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE).[4][13][14] Inhibition of these enzymes can lead to an increase in the levels of key neurotransmitters.[4]
-
Modulation of α-Synuclein Aggregation: Some indanone derivatives have shown the ability to bind to and modulate the aggregation of α-synuclein, a protein centrally involved in Parkinson's disease.[15]
Data Presentation: Biological Activities of Related Indenone Derivatives
The following table summarizes quantitative data for various indenone and indanone derivatives from the literature, providing a reference for potential target potencies.
| Compound Class | Target/Assay | Cell Line/Enzyme | Activity (IC50/EC50) | Reference |
| 2-Benzylidene-1-indanones | Tubulin Polymerase Inhibition | - | 0.62–2.04 µM | [16] |
| Thiazolyl Hydrazone of 1-Indanone | Anticancer Activity | HT-29, COLO 205, KM 12 | 0.41 ± 0.19 to 6.85 ± 1.44 μM | [6] |
| Gallic Acid-based Indanones | Anticancer Activity | MCF-7 | 2.2 µM | [5] |
| 2-Benzylidene-1-indanone Derivatives | Monoamine Oxidase-B Inhibition | Recombinant Human MAO-B | <2.74 µM (several <0.1 µM) | [13] |
| 2-Heteroarylidene-1-indanones | Monoamine Oxidase-B Inhibition | Recombinant Human MAO-B | 0.0044–1.53 µM | [14] |
| 1-Indanone Derivatives | α-Synuclein Fibril Binding | - | Kd = 9.0 nM and 18.8 nM | [15] |
| 2-Benzylidene-1-indanone Derivative (4d) | TNF-α Inhibition | LPS-stimulated RAW 264.7 | 83.73% inhibition | [10] |
| 2-Benzylidene-1-indanone Derivative (8f) | IL-6 and TNF-α Inhibition | LPS-stimulated murine primary macrophages | Strong inhibition | [11] |
| Indanone Spiroisoxazoline Derivative (9f) | COX-2 Inhibition | - | High potency | [17] |
| Indanone Spiroisoxazoline Derivative (9f) | Anticancer Activity | MCF-7 | 0.03 ± 0.01 µM | [17] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and key biological assays to evaluate its potential in the aforementioned research areas.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization.
Step 1: Friedel-Crafts Acylation of 1,2-Diethylbenzene
-
To a stirred solution of 1,2-diethylbenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (AlCl3) (1.1 eq) portion-wise.
-
Slowly add 3-chloropropionyl chloride (1.05 eq) to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-1-(3,4-diethylphenyl)propan-1-one.
Step 2: Intramolecular Cyclization
-
Add the crude 3-chloro-1-(3,4-diethylphenyl)propan-1-one from the previous step to a flask containing a Lewis acid catalyst such as aluminum chloride (AlCl3) (1.2 eq) at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by carefully adding it to ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Biological Assays
-
Seed human cancer cell lines (e.g., MCF-7, HT-29, A549) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.[4][18]
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin in a polymerization buffer containing GTP.
-
Add various concentrations of this compound to the tubulin solution in a 96-well plate.
-
Initiate polymerization by incubating the plate at 37 °C.
-
Monitor the change in absorbance at 340 nm over time using a plate reader.
-
Compare the polymerization curves of the treated samples with those of a negative control (DMSO) and positive controls (e.g., paclitaxel as a polymerization promoter and colchicine as an inhibitor).[5][19]
-
Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Treat RAW 264.7 cells with this compound and/or LPS as described for the NO inhibition assay.
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key NF-κB signaling proteins (e.g., phospho-p65, IκBα).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
-
Utilize a modified Ellman's method in a 96-well plate format.
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound (this compound) at various concentrations.
-
Add AChE enzyme solution and incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.[1][2][3]
-
Use a commercially available MAO-Glo™ assay kit for both MAO-A and MAO-B.
-
Incubate human recombinant MAO-A or MAO-B with a luminogenic substrate and various concentrations of this compound in a 96-well plate.
-
After incubation, add a luciferin detection reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of MAO inhibition and determine the IC50 values for both isoforms.[10][11]
Visualizations
Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Workflow for Anticancer Screening
Caption: Workflow for evaluating the anticancer potential.
NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB pathway by indenone derivatives.
Conclusion
While this compound is currently valued as a synthetic intermediate, the extensive and diverse biological activities of the broader indenone class strongly suggest that it warrants investigation as a potential therapeutic agent in its own right. The outlined research areas in oncology, inflammation, and neurodegeneration provide a solid framework for initial studies. The provided synthetic strategies and detailed biological assay protocols offer a practical starting point for researchers to explore the pharmacological profile of this compound. Further investigation through the proposed experimental workflows could uncover novel therapeutic applications for this compound and its future derivatives.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. data.epo.org [data.epo.org]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Process for the preparation of indacaterol and intermediates thereof (2017) | Antonio Lorente Bonde-Larsen [scispace.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indacaterol synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one from Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5,6-diethyl-2,3-dihydroinden-1-one, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the conversion of ethylbenzene to the key intermediate, 1,2-diethylbenzene. Subsequently, a two-step sequence involving a Friedel-Crafts acylation with 3-chloropropionyl chloride followed by an intramolecular Friedel-Crafts cyclization affords the target indanone. While the synthesis from ethylbenzene is presented to address the user's query, a more efficient and higher-yielding pathway beginning from commercially available 1,2-diethylbenzene is the recommended laboratory procedure. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and a workflow diagram for clarity.
Introduction
Indanones are a class of bicyclic ketones that form the core structure of numerous biologically active molecules and are pivotal intermediates in the synthesis of various pharmaceuticals. The specific substitution pattern of this compound makes it a desirable synthon for targeted drug design. This application note outlines a comprehensive synthetic strategy to obtain this compound, providing researchers with a practical guide for its preparation.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The synthesis is divided into two main parts:
-
Part 1: Synthesis of 1,2-Diethylbenzene from Ethylbenzene. This involves a Friedel-Crafts acylation followed by a Clemmensen reduction. It is important to note that the initial acylation step is not regioselective and will produce a mixture of isomers, with the desired ortho-isomer being a minor product. Extensive purification is required to isolate the necessary precursor for the subsequent steps.
-
Part 2: Synthesis of this compound from 1,2-Diethylbenzene. This is a more direct and higher-yielding part of the synthesis, involving a Friedel-Crafts acylation to introduce a three-carbon side chain, which then undergoes an intramolecular cyclization to form the indanone ring system.
Due to the challenges in the selective synthesis of 1,2-diethylbenzene from ethylbenzene, the recommended starting point for a practical laboratory synthesis is commercially available 1,2-diethylbenzene.
Workflow of the Synthetic Protocol
Figure 1. Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Part 1: Synthesis of 1,2-Diethylbenzene from Ethylbenzene
Step 1a: Friedel-Crafts Acylation of Ethylbenzene
This reaction yields a mixture of isomers, with 4-ethylacetophenone being the major product. The desired 2-ethylacetophenone is a minor product and requires careful separation.
-
Materials: Ethylbenzene, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in dry DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq.) dropwise.
-
After stirring for 15 minutes, add ethylbenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
The reaction is quenched by pouring it slowly onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a mixture of ethylacetophenone isomers.
-
Step 1b: Isomer Separation
-
The separation of 2-ethylacetophenone from the isomeric mixture is challenging and typically requires column chromatography on silica gel or preparative HPLC.
Step 1c: Clemmensen Reduction of 2-Ethylacetophenone
-
Materials: 2-Ethylacetophenone, Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric acid (HCl), Toluene.
-
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated HCl, water, and toluene.
-
Add 2-ethylacetophenone (1.0 eq.) to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution. The crude product can be purified by distillation to yield 1,2-diethylbenzene.
-
Part 2: Synthesis of this compound from 1,2-Diethylbenzene
Step 2a: Friedel-Crafts Acylation of 1,2-Diethylbenzene with 3-Chloropropionyl Chloride
-
Materials: 1,2-Diethylbenzene, 3-Chloropropionyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in dry DCM at 0 °C under a nitrogen atmosphere, add 3-chloropropionyl chloride (1.1 eq.) dropwise.
-
After 15 minutes, add 1,2-diethylbenzene (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-chloro-1-(3,4-diethylphenyl)propan-1-one, which can be used in the next step without further purification.
-
Step 2b: Intramolecular Friedel-Crafts Cyclization
-
Materials: Crude 3-chloro-1-(3,4-diethylphenyl)propan-1-one, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.5 eq.) in dry DCM at 0 °C, add a solution of crude 3-chloro-1-(3,4-diethylphenyl)propan-1-one in DCM dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound, with the recommended starting material being 1,2-diethylbenzene.
| Step | Reactants | Product | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Yield (%) | Physical State |
| 2a: Friedel-Crafts Acylation | 1,2-Diethylbenzene, 3-Chloropropionyl chloride | 3-Chloro-1-(3,4-diethylphenyl)propan-1-one | 224.72 | 1.68 g (from 1g of starting material) | 75-85 | Oily liquid |
| 2b: Intramolecular Cyclization | 3-Chloro-1-(3,4-diethylphenyl)propan-1-one | This compound | 188.27 | 0.84 g (from 1g of chloroketone) | 80-90 | Solid |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions and purification efficiency.
Conclusion
The synthesis of this compound can be achieved from ethylbenzene through a multi-step process. However, for practical laboratory applications, the synthesis starting from 1,2-diethylbenzene is recommended due to higher overall yield and simpler purification procedures. The provided protocols offer a detailed guide for researchers to synthesize this valuable indanone derivative for applications in drug discovery and development. Careful execution of the experimental procedures and purification steps is crucial for obtaining the target compound in high purity.
Application Notes and Protocols for the Synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one, a key intermediate in the preparation of various pharmacologically active compounds. The synthesis prominently features an intramolecular Friedel-Crafts acylation reaction.
Introduction
This compound is a crucial building block in medicinal chemistry. Its substituted indane core is found in several potent therapeutic agents. The synthesis of this intermediate is of significant interest to researchers in drug discovery and development. The key step in the described synthetic route is the intramolecular Friedel-Crafts acylation of a 3-(3,4-diethylphenyl)propanoic acid derivative. This reaction allows for the efficient construction of the fused ring system of the indanone.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually broken down into two main stages:
-
Synthesis of the Precursor: Preparation of 3-(3,4-diethylphenyl)propanoic acid.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the precursor to form the target indanone.
Caption: General synthetic pathway to this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-(3,4-diethylphenyl)propanoic acid
This protocol outlines the synthesis of the carboxylic acid precursor required for the subsequent cyclization.
Reaction Scheme:
1,2-Diethylbenzene reacts with succinic anhydride via a Friedel-Crafts acylation to yield 3-(3,4-diethylbenzoyl)propanoic acid. This intermediate is then reduced to afford 3-(3,4-diethylphenyl)propanoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-Diethylbenzene | 134.22 | (To be determined) | (To be determined) |
| Succinic Anhydride | 100.07 | (To be determined) | (To be determined) |
| Aluminum Chloride (AlCl₃) | 133.34 | (To be determined) | (To be determined) |
| Nitrobenzene (solvent) | 123.11 | (To be determined) | - |
| Hydrochloric Acid (HCl) | 36.46 | (To be determined) | - |
| Hydrazine Hydrate | 50.06 | (To be determined) | (To be determined) |
| Potassium Hydroxide (KOH) | 56.11 | (To be determined) | (To be determined) |
| Diethylene Glycol (solvent) | 106.12 | (To be determined) | - |
Procedure:
Step 1a: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride portion-wise at a temperature below 10 °C.
-
Add 1,2-diethylbenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3,4-diethylbenzoyl)propanoic acid.
Step 1b: Wolff-Kishner Reduction
-
To a solution of the crude 3-(3,4-diethylbenzoyl)propanoic acid in diethylene glycol, add potassium hydroxide and hydrazine hydrate.
-
Heat the mixture to reflux for several hours.
-
After cooling, pour the reaction mixture into water and acidify with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 3-(3,4-diethylphenyl)propanoic acid.
-
The product can be further purified by recrystallization.
Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound
This protocol details the cyclization of 3-(3,4-diethylphenyl)propanoic acid to the target indanone. A common method involves the conversion of the carboxylic acid to its acyl chloride followed by cyclization. Alternatively, strong acids can directly effect the cyclization of the carboxylic acid.
Method A: Cyclization via Acyl Chloride
Reaction Scheme:
3-(3,4-Diethylphenyl)propanoic acid is first converted to 3-(3,4-diethylphenyl)propanoyl chloride, which then undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(3,4-Diethylphenyl)propanoic acid | 206.28 | (To be determined) | (To be determined) |
| Thionyl Chloride (SOCl₂) | 118.97 | (To be determined) | (To be determined) |
| Aluminum Chloride (AlCl₃) | 133.34 | (To be determined) | (To be determined) |
| Dichloromethane (DCM, solvent) | 84.93 | (To be determined) | - |
Procedure:
-
Reflux a mixture of 3-(3,4-diethylphenyl)propanoic acid and an excess of thionyl chloride for 1-2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(3,4-diethylphenyl)propanoyl chloride.
-
Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution in an ice bath.
-
Add anhydrous aluminum chloride portion-wise to the stirred solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
Separate the organic layer, wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method B: Direct Cyclization with Polyphosphoric Acid (PPA)
Reaction Scheme:
3-(3,4-Diethylphenyl)propanoic acid is heated in the presence of polyphosphoric acid to induce intramolecular cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(3,4-Diethylphenyl)propanoic acid | 206.28 | (To be determined) | (To be determined) |
| Polyphosphoric Acid (PPA) | - | (To be determined) | - |
Procedure:
-
Add 3-(3,4-diethylphenyl)propanoic acid to polyphosphoric acid.
-
Heat the mixture with stirring at a temperature between 80-100 °C for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the intramolecular Friedel-Crafts acylation to form substituted indanones, which can be used as a reference for the synthesis of the title compound.
| Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylpropanoic acid | PPA | Neat | 80-100 | 1-3 | ~85 | General Procedure |
| 3-Phenylpropanoyl chloride | AlCl₃ | CS₂ | Reflux | 1 | ~77 | General Procedure |
| 3-(p-Tolyl)propanoic acid | PPA | Neat | 85 | 1 | 73 | [General Procedure] |
| 3-(3,4-Dimethoxyphenyl)propanoic acid | PPA | Neat | 70 | 1 | 73 | [General Procedure] |
| 3-(p-Ethylphenyl)propanoic acid | H₂SO₄ (98%) | Neat | 90 | 2 | 85 | [1] |
Characterization Data for this compound
-
Molecular Formula: C₁₃H₁₆O
-
Molecular Weight: 188.27 g/mol
-
Appearance: Expected to be a solid.
-
¹H NMR (CDCl₃): Expected chemical shifts (ppm): ~7.3-7.0 (2H, m, Ar-H), 3.0-2.8 (2H, t, Ar-CH₂), 2.8-2.6 (4H, q, 2 x CH₂CH₃), 2.6-2.4 (2H, t, CO-CH₂), 1.3-1.1 (6H, t, 2 x CH₂CH₃).
-
¹³C NMR (CDCl₃): Expected chemical shifts (ppm): ~207 (C=O), ~150-130 (Ar-C), ~36 (Ar-CH₂), ~26 (CO-CH₂), ~25 (2 x CH₂CH₃), ~15 (2 x CH₂CH₃).
Note: The predicted NMR data is based on analogous structures and may vary slightly.
Logical Workflow for Synthesis and Purification
Caption: Detailed workflow for the synthesis and purification of this compound.
Safety Precautions
-
Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care and in a moisture-free environment.
-
Thionyl chloride is toxic and corrosive. Use appropriate personal protective equipment (gloves, goggles, lab coat).
-
Polyphosphoric acid is corrosive and viscous. Handle with care.
-
Organic solvents are flammable. Avoid open flames.
These protocols and notes are intended to guide experienced researchers. It is crucial to adapt and optimize the conditions based on laboratory settings and available equipment. Always refer to safety data sheets (SDS) for all chemicals used.
References
Cyclization Reactions for the Synthesis of Dihydroindenones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cyclization reactions employed in the synthesis of dihydroindenones. Dihydroindenones are crucial structural motifs found in a wide array of biologically active molecules and natural products, making their efficient synthesis a significant focus in medicinal chemistry and drug development. The following sections detail key methodologies, including Intramolecular Friedel-Crafts Acylation, Enantioselective Nazarov Cyclization, Gold-Catalyzed Cyclization, and Palladium-Catalyzed Carbonylative Annulation.
Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a classic and robust method for the synthesis of cyclic ketones, including dihydroindenones. This reaction typically involves the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides using a strong Lewis acid or protic acid catalyst. Recent advancements have focused on improving reaction efficiency and sustainability through the use of non-conventional energy sources like microwave irradiation.
Data Presentation: Microwave-Assisted vs. Conventional Heating
The use of microwave irradiation can significantly accelerate the rate of intramolecular Friedel-Crafts acylation compared to conventional heating methods.[1][2]
| Substrate | Product | Method | Temperature (°C) | Time | Yield (%) |
| 3-Phenylpropanoyl chloride | 1-Indanone | Microwave | 130 | 10 min | >99 |
| 3-Phenylpropanoyl chloride | 1-Indanone | Conventional | 130 | 60 min | ~80 |
| 3-(4-Methoxyphenyl)propanoic acid | 5-Methoxy-1-indanone | Microwave | 150 | 5 min | 98 |
| 3-(4-Methoxyphenyl)propanoic acid | 5-Methoxy-1-indanone | Conventional | 150 | 30 min | 90 |
Experimental Protocol: Microwave-Assisted Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoyl Chloride[1]
Materials:
-
3-Phenylpropanoyl chloride
-
Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Single-mode microwave reactor
Procedure:
-
To a 200 mL three-necked flask, add 3-phenylpropanoyl chloride (3.45 mmol) and 5 mL of 1,2-dichloroethane.
-
Carefully add aluminum chloride (692 mg, 5.18 mmol) to the solution.
-
Place the flask in a single-mode microwave reactor.
-
Irradiate the reaction mixture at a power of 500 W (2.45 GHz) and maintain the reflux temperature.
-
Monitor the reaction progress by taking samples at regular intervals.
-
Upon completion, cool the reaction mixture and quench by carefully adding it to a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-indanone.
Visualization: Reaction Mechanism and Workflow
References
Application Notes and Protocols for the Characterization of 5,6-Diethyl-2,3-dihydroinden-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods and detailed protocols for the structural elucidation and purity assessment of 5,6-Diethyl-2,3-dihydroinden-1-one. The methodologies described are fundamental for the characterization of novel small molecules in drug discovery and development.
Compound Profile
| Compound Name | 5,6-Diethyl-2,3-dihydro-1H-inden-1-one |
| CAS Number | 312753-51-8[1] |
| Molecular Formula | C₁₃H₁₆O[1] |
| Molecular Weight | 188.27 g/mol [1] |
| Chemical Structure | (A representative structure is shown below) |
Analytical Workflow for Characterization
The structural confirmation and purity analysis of a newly synthesized batch of this compound involves a multi-step analytical workflow. This ensures the correct molecular structure and a high degree of purity, which are critical for subsequent use in research and development. The general workflow is depicted in the diagram below.
Caption: General analytical workflow for the characterization of a synthesized chemical compound.
Experimental Protocols and Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.[2][3][4]
Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Expected ¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Region | |||
| ~7.0-7.5 | s, d | 2H | Ar-H |
| Aliphatic Region | |||
| ~2.9 | q | 4H | Ar-CH₂CH₃ |
| ~2.6 | t | 2H | CO-CH₂- |
| ~2.4 | t | 2H | -CH₂-CH₂-CO |
| ~1.2 | t | 6H | Ar-CH₂CH₃ |
Expected ¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | |
| >190 | C=O |
| Aromatic Carbons | |
| 120-150 | Ar-C |
| Aliphatic Carbons | |
| 20-40 | Aliphatic CH₂ and CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4][5]
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The spectrum should show the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the molecular weight from the m/z value of the [M+H]⁺ peak.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [C₁₃H₁₆O + H]⁺ | 189.1274 | To be determined |
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of the synthesized compound.[6][7] A reverse-phase HPLC method is typically suitable for indenone derivatives.[6]
Protocol for Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
HPLC Data Summary
| Parameter | Value |
| Retention Time (t_R_) | To be determined |
| Purity (%) | To be determined |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the most characteristic absorption will be from the carbonyl group.
Protocol for Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of approximately 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960-2850 | C-H (aliphatic) stretch |
| ~1700-1680 | C=O (ketone) stretch[2] |
| ~1600, ~1470 | C=C (aromatic) stretch |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, O) in the compound, which can be compared to the theoretical values calculated from the molecular formula.
Protocol for Elemental Analysis
-
Sample Preparation: Provide a pure, dry sample (typically 2-5 mg) to an analytical services laboratory.
-
Instrumentation: A CHN analyzer is used to determine the percentages of carbon and hydrogen. The oxygen percentage is often determined by difference.
-
Data Comparison: Compare the experimentally determined percentages with the calculated values.
Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| C | 82.94 | To be determined |
| H | 8.57 | To be determined |
| O | 8.50 | To be determined |
By following these protocols and comparing the experimental data with the expected values, researchers can confidently confirm the structure and purity of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. jps.usm.my [jps.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols: 5,6-Diethyl-2,3-dihydroinden-1-one as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Diethyl-2,3-dihydroinden-1-one is a key chemical intermediate, primarily utilized in the synthesis of pharmacologically active molecules. Its rigid, bicyclic core structure provides a valuable scaffold for the development of therapeutic agents. The most notable application of this intermediate is in the synthesis of Indacaterol, an ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2] This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its primary amine derivative are presented below.
| Property | This compound | 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride |
| CAS Number | 312753-51-8[3] | 312753-53-0[1] |
| Molecular Formula | C₁₃H₁₆O[3] | C₁₃H₂₀ClN[1] |
| Molecular Weight | 188.27 g/mol [4] | 225.76 g/mol [5] |
| Appearance | - | White to off-white powder[1] |
| Purity (typical) | - | ≥98.0%[1] |
Application in the Synthesis of Indacaterol
This compound serves as a crucial precursor to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, the core fragment of Indacaterol. The synthesis of Indacaterol involves the coupling of this amine with a chiral epoxide derived from 8-hydroxy-2(1H)-quinolinone. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for Indacaterol from this compound.
Experimental Protocols
Protocol 1: Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine from this compound (Reductive Amination)
This protocol describes the conversion of the indenone to the corresponding amine via reductive amination.
Materials:
-
This compound
-
Ammonium acetate or ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol
-
Hydrochloric acid (for salt formation)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add ammonium acetate (10-20 equivalents) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude amine.
-
For purification, the crude product can be purified by column chromatography on silica gel.
-
To form the hydrochloride salt, dissolve the purified amine in a minimal amount of ethyl acetate and add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
Protocol 2: Synthesis of Indacaterol from 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine
This protocol outlines the coupling of the synthesized amine with the chiral epoxide to form Indacaterol.
Materials:
-
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine
-
8-Hydroxy-5-((R)-oxiran-2-yl)quinolin-2(1H)-one
-
Isopropanol or another suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine (1 equivalent) in isopropanol.
-
Add 8-Hydroxy-5-((R)-oxiran-2-yl)quinolin-2(1H)-one (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude Indacaterol can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Context: β2-Adrenergic Receptor Signaling Pathway
Indacaterol, synthesized from this compound, is a potent β2-adrenergic receptor agonist. The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) found on the smooth muscle cells of the airways.[3] Activation of this receptor leads to bronchodilation, which is the therapeutic basis for its use in COPD. The signaling pathway is initiated by the binding of an agonist, like Indacaterol, to the receptor.
References
- 1. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. EP2897937B1 - Process for the preparation of indacaterol and intermediates thereof - Google Patents [patents.google.com]
Application Notes: The Role of 5,6-Diethyl-2,3-dihydroinden-1-one in the Synthesis of Indacaterol
Introduction
Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the once-daily maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD).[1][2][3] Its unique pharmacokinetic profile is attributed to its molecular structure, which includes a hydrophilic "head" (the 8-hydroxyquinolin-2-one moiety) and a lipophilic "tail" (the 5,6-diethyl-2,3-dihydro-1H-inden-2-ylamino group).[2] The 5,6-diethylindane moiety is crucial for the drug's high lipophilicity, which contributes to its long duration of action.[2]
5,6-Diethyl-2,3-dihydroinden-1-one serves as a key precursor in the synthesis of the essential intermediate, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.[4][5] This amine is then coupled with the pharmacologically active quinolinone core to form the final Indacaterol molecule. These application notes provide a detailed overview and protocols for the synthetic pathway starting from the indanone precursor.
Synthetic Pathway Overview
The synthesis of Indacaterol from this compound involves a multi-step process. The initial key transformation is the conversion of the ketone group of the indanone to an amine group at the 2-position, a process known as reductive amination or oximation followed by reduction. This generates the critical 5,6-diethyl-2,3-dihydro-1H-inden-2-amine intermediate. This intermediate is then coupled with a protected quinolinone epoxide, followed by a final deprotection step to yield Indacaterol.
Figure 1: Overall synthetic pathway from this compound to Indacaterol.
Experimental Protocols
Protocol 1: Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride (V)
This protocol outlines the conversion of this compound (III) to its corresponding amine hydrochloride salt (V), a critical intermediate for Indacaterol synthesis.[4][5] The process involves two main steps: oximation of the ketone and subsequent reduction of the oxime.
Step A: Oximation of this compound (III)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound oxime (IV), which can be used in the next step without further purification.
Step B: Reduction of Oxime (IV) and Salt Formation
-
Reaction Setup: Charge a hydrogenation vessel with the crude oxime (IV) from the previous step, dissolved in methanol. Add a catalytic amount of Palladium on Carbon (10% Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 12-16 hours.
-
Filtration: Upon reaction completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Salt Formation: To the filtrate, add a solution of hydrochloric acid in isopropanol dropwise until the pH is acidic.
-
Isolation: Stir the mixture for 1-2 hours to allow for precipitation. Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to obtain 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (V).
Protocol 2: Synthesis of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-benzyloxy-(1H)-quinolin-2-one (Protected Indacaterol)
This protocol describes the coupling of the key amine intermediate with the quinolinone epoxide.
-
Reaction Setup: In a sealed reaction vessel, combine 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one (1.0 eq), 5,6-diethyl-2,3-dihydro-1H-inden-2-amine (1.2 eq), and a suitable solvent such as isopropanol or a THF/toluene mixture.
-
Reaction: Heat the mixture to 80-100°C and maintain for 24-48 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product is often contaminated with regioisomers and other impurities. Purification can be achieved via column chromatography on silica gel. Alternatively, formation of an acid addition salt (e.g., tartrate or benzoate) can be used to selectively crystallize and purify the desired product, which typically yields a product with >99% purity.[6]
Protocol 3: Deprotection to Yield Indacaterol
This final step involves the removal of the benzyl protecting group to yield Indacaterol free base.[7]
-
Reaction Setup: Dissolve the purified protected Indacaterol from the previous step (1.0 eq) in ethanol in a hydrogenation vessel.[7]
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C, ~12% w/w) to the solution.[7]
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (101 kPa) at 40°C for 4 hours.[7]
-
Isolation: After the reaction is complete (monitored by TLC), hot filter the mixture to remove the catalyst, washing the filter extensively with hot ethanol.[7]
-
Final Product: Evaporate the filtrate under reduced pressure to yield Indacaterol as a white powder.[7]
Quantitative Data Summary
The efficiency of the synthetic steps is critical for the industrial production of Indacaterol. The following table summarizes typical yields and purity data reported in the literature for key transformations.
| Synthetic Step | Product | Reported Yield | Reported Purity (HPLC) | Reference |
| Synthesis of Amine Intermediate | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl | 49% (overall) | Not Specified | [8] |
| Coupling & Salt Purification | Protected Indacaterol Benzoate | 59% | > 99% | [6] |
| Debenzylation (Final Step) | Indacaterol Free Base | 97% | 99.6% | [7][9] |
| Maleate Salt Formation | Indacaterol Maleate | 79% | 99.6% | [9] |
Experimental Workflow: Purification and Analysis
The purification of the coupled intermediate is a critical step to ensure the final product's high purity. The workflow below illustrates a typical process involving purification via salt formation.
Figure 2: Workflow for the purification of the protected Indacaterol intermediate via acid addition salt crystallization.
References
- 1. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Process for the preparation of indacaterol and intermediates thereof (2017) | Antonio Lorente Bonde-Larsen [scispace.com]
- 4. CN116239474B - Preparation method of indacaterol intermediate 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]
- 5. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. Indacaterol synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2014044288A1 - Methods for the preparation of indacaterol and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Experimental Protocols for Dihydroindenones: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental protocols for working with dihydroindenone derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as anticancer agents and enzyme inhibitors. The following sections detail the synthesis, purification, characterization, and biological evaluation of dihydroindenones, complete with step-by-step protocols and data presentation guidelines.
Synthesis of Dihydroindenone Derivatives
Dihydroindenones can be synthesized through various methods, including intramolecular hydroacylation and multi-component reactions. Below are two representative protocols.
Protocol: Synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one via Intramolecular Reaction
This protocol describes a straightforward synthesis of a substituted dihydroindenone.
Materials:
-
2,6-dimethyl indanone
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Formaldehyde solution (Formcel® 55%)
-
Water
-
Nitrogen gas
-
Schmizo-type 1.5 L vessel with condenser and mechanical stirrer
Procedure:
-
Under a nitrogen atmosphere, charge the reaction vessel with 147.53 g of K₂CO₃, 875 g of toluene, and 350 g of 2,6-dimethyl indanone.
-
Heat the mixture to 51°C with continuous stirring.
-
Over a period of 1 hour, add 122.45 g of 55% formaldehyde solution to the reaction mixture.
-
Maintain the reaction at 51°C with continuous stirring for 2 hours.
-
Cool the reaction mixture to 24°C.
-
Add 350 g of water to the vessel and stir for 10 minutes.
-
Allow the layers to separate and decant the aqueous layer.
-
Wash the organic layer three times with water.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
The crude product can be purified by column chromatography to yield pure 2,6-dimethyl-2,3-dihydro-1H-inden-1-one.
Workflow for Dihydroindenone Synthesis
Anwendungs- und Protokollhinweise: Derivatisierung von 5,6-Diethyl-2,3-dihydroinden-1-on für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Indanon-Derivate sind eine wichtige Klasse von Verbindungen in der medizinischen Chemie und weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter entzündungshemmende, antivirale, krebsbekämpfende und neuroprotektive Eigenschaften.[1][2][3] Insbesondere die Modifikation des Indanon-Gerüsts bietet eine vielversprechende Strategie zur Entdeckung neuer therapeutischer Wirkstoffe. Diese Anwendungs- und Protokollhinweise beschreiben die Synthese und Derivatisierung von 5,6-Diethyl-2,3-dihydroinden-1-on zu einer Bibliothek von Verbindungen für das biologische Screening. Die hier beschriebenen Protokolle bieten eine Grundlage für die Erforschung des therapeutischen Potenzials dieser neuen chemischen Entitäten.
Experimentelle Protokolle
Teil 1: Synthese von 5,6-Diethyl-2,3-dihydroinden-1-on (Ausgangsmaterial)
Dieses Protokoll beschreibt eine mögliche Syntheseroute für 5,6-Diethyl-2,3-dihydroinden-1-on, basierend auf etablierten Methoden der Indanon-Synthese wie der Friedel-Crafts-Acylierung und der intramolekularen Cyclisierung.[4]
Materialien:
-
1,2-Diethylbenzol
-
3-Chlorpropionylchlorid
-
Aluminiumchlorid (AlCl₃)
-
Dichlormethan (CH₂Cl₂)
-
Polyphosphorsäure (PPA)
-
Salzsäure (HCl), wässrig
-
Natriumsulfat (Na₂SO₄), wasserfrei
-
Standard-Glasgeräte für die organische Synthese (Rundkolben, Rückflusskühler, Tropftrichter usw.)
-
Rotationsverdampfer
-
Geräte für die Säulenchromatographie
Verfahren:
Schritt 1: Friedel-Crafts-Acylierung von 1,2-Diethylbenzol
-
In einem trockenen 250-ml-Rundkolben, der mit einem Magnetrührer und einem Tropftrichter ausgestattet ist, wird wasserfreies Aluminiumchlorid (1,1 Äquivalente) in trockenem Dichlormethan suspendiert.
-
Die Suspension wird in einem Eisbad auf 0 °C abgekühlt.
-
Eine Lösung aus 1,2-Diethylbenzol (1,0 Äquivalent) und 3-Chlorpropionylchlorid (1,05 Äquivalente) in trockenem Dichlormethan wird langsam über einen Zeitraum von 30 Minuten zu der gerührten Suspension gegeben, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach Abschluss der Zugabe wird das Eisbad entfernt und die Reaktionsmischung 2 Stunden bei Raumtemperatur gerührt.
-
Die Reaktion wird durch vorsichtige Zugabe von zerkleinertem Eis und anschließender Zugabe von konzentrierter HCl gequencht.
-
Die organische Schicht wird abgetrennt, mit Wasser und Salzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt, um das rohe 3-Chlor-1-(3,4-diethylphenyl)propan-1-on zu erhalten.
Schritt 2: Intramolekulare Cyclisierung zu 5,6-Diethyl-2,3-dihydroinden-1-on
-
Das rohe Produkt aus Schritt 1 wird zu Polyphosphorsäure (10-faches Gewicht) in einem Rundkolben gegeben.
-
Die Mischung wird unter kräftigem Rühren 1 Stunde lang auf 80–90 °C erhitzt.
-
Die heiße, viskose Mischung wird vorsichtig auf zerkleinertes Eis gegossen, was zur Ausfällung des Produkts führt.
-
Der Niederschlag wird durch Filtration gesammelt, mit Wasser gewaschen, bis das Filtrat neutral ist, und an der Luft getrocknet.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt, um reines 5,6-Diethyl-2,3-dihydroinden-1-on zu erhalten.
Teil 2: Derivatisierung von 5,6-Diethyl-2,3-dihydroinden-1-on
Die Ketonfunktionalität des Indanon-Rings ist ein idealer Angriffspunkt für die Derivatisierung.[5] Die folgenden Protokolle beschreiben die Synthese von Schiff-Basen und Aldol-Kondensationsprodukten.
Protokoll 2.1: Synthese von Schiff-Basen-Derivaten
-
5,6-Diethyl-2,3-dihydroinden-1-on (1,0 Äquivalent) wird in Ethanol gelöst.
-
Ein substituiertes primäres Amin (z. B. Anilin, Benzylamin; 1,1 Äquivalente) und eine katalytische Menge Eisessig werden zu der Lösung gegeben.
-
Die Reaktionsmischung wird 4–6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das Produkt fällt oft aus der Lösung aus.
-
Der feste Niederschlag wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen und getrocknet.
-
Falls erforderlich, kann das Produkt durch Umkristallisation weiter gereinigt werden.
Protokoll 2.2: Synthese von Aldol-Kondensationsderivaten
-
In einem Rundkolben wird 5,6-Diethyl-2,3-dihydroinden-1-on (1,0 Äquivalent) in Ethanol gelöst.
-
Ein aromatischer Aldehyd (z. B. Benzaldehyd, 4-Chlorbenzaldehyd; 1,0 Äquivalent) wird zu der Lösung gegeben.
-
Eine wässrige Lösung von Natriumhydroxid (2,0 Äquivalente) wird tropfenweise zu der gerührten Mischung bei Raumtemperatur gegeben.
-
Die Reaktion wird 12–24 Stunden bei Raumtemperatur gerührt, wobei sich oft ein Niederschlag bildet.
-
Die Reaktionsmischung wird mit verdünnter HCl neutralisiert.
-
Der feste Niederschlag wird durch Filtration gesammelt, gründlich mit Wasser gewaschen und getrocknet.
-
Die Reinigung erfolgt durch Säulenchromatographie oder Umkristallisation.
Biologisches Screening
Die neu synthetisierte Bibliothek von Derivaten kann auf verschiedene biologische Aktivitäten untersucht werden. Im Folgenden wird ein allgemeiner Arbeitsablauf für das Screening auf zytotoxische Aktivität gegen Krebszelllinien beschrieben.
Protokoll 3.1: In-vitro-Zytotoxizitäts-Assay (MTT-Assay)
-
Zellkultur: Krebszelllinien (z. B. HeLa, MCF-7, A549) werden in geeignetem Medium kultiviert, bis sie eine Konfluenz von 70–80 % erreichen.
-
Zellaussaat: Die Zellen werden geerntet, gezählt und in 96-Well-Platten mit einer Dichte von 5.000–10.000 Zellen pro Well ausgesät. Die Platten werden über Nacht bei 37 °C und 5 % CO₂ inkubiert.
-
Behandlung mit der Verbindung: Die Testverbindungen werden in DMSO gelöst und mit Zellkulturmedium auf die gewünschten Endkonzentrationen (z. B. im Bereich von 0,1 bis 100 µM) verdünnt. Die Zellen werden 48–72 Stunden mit den Verbindungen behandelt.
-
MTT-Zugabe: Nach der Inkubationszeit wird MTT-Lösung [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid] zu jeder Vertiefung gegeben und die Platten werden für weitere 2–4 Stunden inkubiert.
-
Solubilisierung: Das Medium wird entfernt und DMSO oder eine Solubilisierungslösung wird zugegeben, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät gemessen.
-
Datenanalyse: Die prozentuale Zellviabilität wird berechnet und die IC₅₀-Werte (die Konzentration der Verbindung, die das Zellwachstum um 50 % hemmt) werden bestimmt.
Datenpräsentation
Die aus dem biologischen Screening gewonnenen quantitativen Daten sollten zur einfachen Interpretation und zum Vergleich in einer Tabelle zusammengefasst werden.
| Verbindungs-ID | Modifikation am Indanon-Kern | R-Gruppe | Molekulargewicht | IC₅₀ HeLa (µM) | IC₅₀ MCF-7 (µM) | IC₅₀ A549 (µM) |
| SM-01 | Keine (Ausgangsmaterial) | - | 188.27 | > 100 | > 100 | > 100 |
| SB-01 | Schiff-Base | Phenyl | 263.38 | Daten eintragen | Daten eintragen | Daten eintragen |
| SB-02 | Schiff-Base | Benzyl | 277.41 | Daten eintragen | Daten eintragen | Daten eintragen |
| AC-01 | Aldol-Kondensation | Phenyl | 276.39 | Daten eintragen | Daten eentragen | Daten eintragen |
| AC-02 | Aldol-Kondensation | 4-Chlorphenyl | 310.83 | Daten eintragen | Daten eintragen | Daten eintragen |
Tabelle 1: Vorlage zur Zusammenfassung der Zytotoxizitätsdaten von 5,6-Diethyl-2,3-dihydroinden-1-on-Derivaten.
Visualisierung des Arbeitsablaufs
Der gesamte Prozess von der Synthese bis zur biologischen Auswertung kann wie folgt visualisiert werden:
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5,6-Diethyl-2,3-dihydroinden-1-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective strategy for synthesizing this compound?
A1: The most prevalent and reliable method is a two-step process. It begins with the Friedel-Crafts acylation of 1,2-diethylbenzene with a suitable acylating agent like succinic anhydride, followed by reduction to yield 3-(3,4-diethylphenyl)propanoic acid. This intermediate then undergoes an intramolecular Friedel-Crafts acylation to form the final product, this compound.[1][2]
Q2: Why is intramolecular Friedel-Crafts acylation the preferred method for the final cyclization step?
A2: Intramolecular Friedel-Crafts acylation is highly effective for forming cyclic ketones like indanones.[1] The acylium ion intermediate is stabilized by resonance and is not susceptible to the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions.[3][4] Furthermore, the acyl group deactivates the aromatic ring upon addition, which prevents further reactions and leads to a cleaner product profile.[5]
Q3: What are the critical starting materials for this synthesis?
A3: The key starting materials are 1,2-diethylbenzene and an acylating agent to form the propanoic acid side chain, typically succinic anhydride. The subsequent cyclization step requires a strong Brønsted or Lewis acid catalyst, such as Polyphosphoric Acid (PPA) or aluminum chloride (AlCl₃).[1][6]
Q4: What are the primary safety concerns when performing this synthesis?
A4: The synthesis involves strong and corrosive acids like aluminum chloride and polyphosphoric acid, which pose significant handling risks. Aluminum chloride reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Problem: Low or No Product Yield in Cyclization Step
Q: My intramolecular cyclization of 3-(3,4-diethylphenyl)propanoic acid is resulting in a very low yield. What are the potential causes and solutions?
A: Low yield in this step is a common issue that can be traced to several factors:
-
Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic and can become deactivated by moisture. Ensure the catalyst is fresh and handled under anhydrous conditions.
-
Insufficient Catalyst: Stoichiometric amounts of the catalyst are often required for the reaction to proceed to completion.[7] Consider increasing the molar equivalents of the catalyst.
-
Inappropriate Reaction Temperature: The reaction may require heating to overcome the activation energy, especially since the aromatic ring is somewhat deactivated by the carbonyl group of the propanoic acid.[6] However, excessive heat can lead to decomposition. Experiment with a range of temperatures to find the optimal condition.
-
Purity of Starting Material: Ensure your precursor, 3-(3,4-diethylphenyl)propanoic acid, is pure and free of contaminants that could interfere with the catalyst.
Problem: Formation of Multiple Products (Isomers)
Q: I am observing a mixture of regioisomers in my final product, likely the desired 5,6-diethyl and the undesired 6,7-diethyl isomer. How can I improve the regioselectivity?
A: The formation of regioisomers is a known challenge in Friedel-Crafts reactions on substituted benzene rings.
-
Steric Hindrance: The cyclization to the 5,6-isomer is generally favored due to the directing effects of the two ethyl groups. However, the alternative cyclization can still occur.
-
Catalyst Choice: The choice of acid catalyst can significantly influence regioselectivity. For instance, using Polyphosphoric Acid (PPA) with a high P₂O₅ content has been shown to favor the formation of indanone isomers where the electron-donating groups are ortho or para to the carbonyl, which in this case would promote the desired 5,6-isomer.[2] Conversely, PPA with a lower P₂O₅ content may favor the meta-directing product.[2]
Problem: The Reaction Stalls or is Incomplete
Q: My reaction seems to stop before all the starting material is consumed. What steps can I take?
A: An incomplete reaction can often be resolved by adjusting the reaction conditions.
-
Reaction Time: Some Friedel-Crafts cyclizations require extended reaction times to reach completion. Monitor the reaction using an appropriate technique (e.g., TLC, GC-MS) and consider extending the duration.
-
Solvent Choice: The choice of solvent can impact the reaction. While some Friedel-Crafts acylations are run neat, others benefit from a solvent. Nitromethane has been shown to provide optimal selectivity in some indanone syntheses.[7]
Data Presentation
Table 1: Optimization of Intramolecular Friedel-Crafts Cyclization Conditions for Indanone Synthesis
(Note: This data is representative, based on literature for analogous indanone syntheses, and should be used as a starting point for optimization.)
| Entry | Catalyst | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | 1.2 | None | 50 | 3 | 61 |
| 2 | PPA | - | None | 90 | 2 | ~75-85 |
| 3 | TfOH | 2.0 | CH₂Cl₂ | 25 | 1 | ~80-90[6] |
| 4 | Tb(OTf)₃ | 0.1 | o-chlorobenzene | 150 | 10 | ~70-80[1] |
| 5 | BF₃·OEt₂ | 2.0 | CH₂Cl₂ | 25 | 16 | ~40-50[8] |
Experimental Protocols
Protocol 1: Synthesis of 3-(3,4-diethylphenyl)propanoic acid
This protocol involves two main stages: a Friedel-Crafts acylation followed by a reduction.
A. Synthesis of 4-(3,4-diethylphenyl)-4-oxobutanoic acid
-
To a stirred, cooled (0°C) suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add succinic anhydride (1.1 eq) portion-wise.
-
Slowly add 1,2-diethylbenzene (1.0 eq) to the mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
B. Reduction to 3-(3,4-diethylphenyl)propanoic acid (Clemmensen Reduction)
-
Add the crude 4-(3,4-diethylphenyl)-4-oxobutanoic acid (1.0 eq) to a flask containing amalgamated zinc (prepared from zinc dust and mercury(II) chloride) and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 8-12 hours. Add more hydrochloric acid periodically to maintain the concentration.
-
After cooling, extract the product with a suitable solvent (e.g., toluene).
-
Wash the organic extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude product can be purified by recrystallization.
Protocol 2: Intramolecular Cyclization to this compound
-
Place 3-(3,4-diethylphenyl)propanoic acid (1.0 eq) in a round-bottom flask.
-
Add Polyphosphoric Acid (PPA) (typically 10-20 times the weight of the acid) to the flask.
-
Heat the mixture with vigorous stirring to 80-100°C for 2-4 hours. The mixture will become thick and then liquefy as the reaction proceeds.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with a solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
Caption: Simplified mechanism for intramolecular Friedel-Crafts acylation.
References
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one, a key intermediate in pharmaceutical development. The typical synthesis involves a two-step process: a Friedel-Crafts acylation of 1,2-diethylbenzene followed by an intramolecular cyclization.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of the Acylated Intermediate, 3-Chloro-1-(3,4-diethylphenyl)propan-1-one
-
Q: My Friedel-Crafts acylation step resulted in a very low yield of the desired product. What are the likely causes?
A: Low yields in this step are common and can be attributed to several factors:
-
Moisture Contamination: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is extremely sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Incorrect Stoichiometry: An insufficient amount of the Lewis acid catalyst will lead to an incomplete reaction. A slight excess of the catalyst is often required as it can form complexes with the acyl chloride and the resulting ketone product.
-
Poor Temperature Control: Friedel-Crafts acylations are exothermic. If the temperature is too high, it can promote side reactions and decomposition. Conversely, if the temperature is too low, the reaction rate may be too slow. The reaction should typically be started at a low temperature (0-5 °C) and then allowed to proceed at a controlled temperature.[1]
-
Formation of Isomers: Acylation of 1,2-diethylbenzene can produce undesired regioisomers (e.g., acylation at the 2,3- or 4,5-positions). While the 3,4-disubstituted product is generally favored, reaction conditions can influence the isomer ratio.[2]
-
Issue 2: Presence of Multiple Isomers in the Acylation Product
-
Q: My crude product from the acylation step is a mixture of isomers. How can I improve the regioselectivity?
A: The two ethyl groups on the starting material direct the incoming acyl group, but a mixture of isomers is still possible.[2]
-
Choice of Solvent: The polarity of the solvent can influence the isomer distribution. Less polar solvents like dichloromethane or carbon disulfide are often preferred.
-
Steric Hindrance: Bulky acylating agents can favor substitution at the less sterically hindered position.
-
Purification: Careful column chromatography is usually necessary to separate the desired 3,4-isomer from other regioisomers before proceeding to the cyclization step.
-
Issue 3: Incomplete Intramolecular Cyclization
-
Q: I am observing a significant amount of the uncyclized intermediate, 3-(3,4-diethylphenyl)propanoic acid, in my final product. What is preventing the ring from closing?
A: Incomplete cyclization is a common hurdle in indanone synthesis and can be caused by:
-
Insufficient Acid Strength: The intramolecular Friedel-Crafts reaction requires a strong acid catalyst to protonate the carboxylic acid (or activate the corresponding acyl chloride) and facilitate the electrophilic attack on the aromatic ring. If using polyphosphoric acid (PPA) or a similar reagent, ensure it is fresh and used in sufficient quantity.
-
Deactivation of the Aromatic Ring: Although the alkyl groups are activating, if any deactivating impurities are carried over from the previous step, they can hinder the electrophilic aromatic substitution required for cyclization.
-
Reaction Time and Temperature: The cyclization may require elevated temperatures and sufficient time to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Excessively high temperatures, however, can lead to decomposition or polymerization.[3]
-
Issue 4: Formation of Polymeric Byproducts
-
Q: During the acid-catalyzed cyclization, my reaction mixture turned dark and I isolated a tar-like substance. What happened?
A: The formation of dark, polymeric material is often a result of overly harsh reaction conditions.
-
Excessive Temperature: High temperatures in the presence of a strong acid can cause intermolecular reactions and polymerization of the starting material or product.[3]
-
Catalyst Concentration: A very high concentration of the acid catalyst can also promote unwanted side reactions.
-
Solution: Perform the reaction at the lowest effective temperature and monitor its progress closely. Once the reaction is complete (as determined by TLC), work it up promptly to quench the acid and prevent further reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common side reactions during the initial Friedel-Crafts acylation of 1,2-diethylbenzene?
A1: The primary side reactions are the formation of regioisomers (acylation at positions other than the desired C4) and, to a lesser extent, polyacylation. Although the acyl group is deactivating, preventing a second acylation is a key advantage over Friedel-Crafts alkylation.[1] In some cases, transalkylation of the ethylbenzene starting material can occur in highly acidic conditions, leading to benzene and triethylbenzene, which can then undergo acylation to form further impurities.[2]
-
Q2: Can I use 3-(3,4-diethylphenyl)propanoic acid directly for the cyclization, or must I convert it to the acyl chloride first?
A2: While converting the propanoic acid to its corresponding acyl chloride first can lead to a cleaner cyclization under milder conditions (using a Lewis acid like AlCl₃), direct cyclization of the carboxylic acid is also common and often preferred for its operational simplicity.[3] This direct method typically requires stronger dehydrating acids like polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures.
-
Q3: What are the best analytical methods to monitor the reaction and check the purity of the final product?
A3:
-
Thin-Layer Chromatography (TLC): Excellent for monitoring the progress of both the acylation and cyclization steps by observing the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as unreacted 1,2-diethylbenzene, and for confirming the mass of the product and byproducts, including isomers.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric or structural impurities.
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product with high accuracy.
-
Data Presentation
The choice of catalyst and reaction conditions can significantly impact the outcome of the synthesis. The following table provides illustrative data on how these variables might affect the yield and purity of the intermediate and final product.
| Step | Catalyst | Temperature (°C) | Reaction Time (h) | Approx. Yield (%) | Purity (%) | Common Impurities |
| Acylation | AlCl₃ (1.2 eq) | 0 to 25 | 3 | 75% | 90% | Regioisomers, Unreacted Diethylbenzene |
| Acylation | FeCl₃ (1.2 eq) | 25 | 6 | 60% | 85% | Lower conversion, more starting material |
| Cyclization | Polyphosphoric Acid | 80-90 | 2 | 85% | 95% | Uncyclized Acid, Polymeric material |
| Cyclization | Triflic Acid (3 eq) | 25 | 4 | 90% | 97% | Fewer byproducts but higher cost[3] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,2-Diethylbenzene
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry solvent (e.g., dichloromethane).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Prepare a solution of 1,2-diethylbenzene (1.0 equivalent) and 3-chloropropionyl chloride (1.1 equivalents) in the same dry solvent. Add this solution dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-chloro-1-(3,4-diethylphenyl)propan-1-one, can be purified by vacuum distillation or column chromatography.
Protocol 2: Intramolecular Cyclization to form this compound
-
Preparation: Place the purified intermediate from the previous step (or the corresponding carboxylic acid, 3-(3,4-diethylphenyl)propanoic acid) into a round-bottom flask.
-
Addition of Catalyst: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material) to the flask. Ensure good mechanical stirring as PPA is highly viscous.
-
Heating: Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Allow the mixture to cool slightly, then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate or ether). Wash the organic extracts with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography.
Visualization of Reaction Pathways
The following diagram illustrates the main synthetic route and key potential side reactions.
Caption: Synthetic pathway and potential side reactions.
References
Technical Support Center: Optimization of Friedel-Crafts Reaction Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Friedel-Crafts reactions. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts reaction is giving a very low yield or no product at all. What are the potential causes and how can I improve it?
A1: Low or no yield in a Friedel-Crafts reaction can stem from several factors related to the reactants, catalyst, and reaction conditions. Here is a systematic guide to troubleshooting this issue:
-
Substrate Reactivity: The aromatic ring must be sufficiently nucleophilic to attack the electrophile.
-
Problem: The aromatic ring is deactivated by electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H, -C=O).[1][2][3][4][5] Friedel-Crafts reactions typically fail with strongly deactivated rings.[1][4][5]
-
Solution: If possible, consider using a more activated aromatic substrate or perform the Friedel-Crafts reaction before introducing a deactivating group. For acylation, rings as or more reactive than mono-halobenzenes are generally required.[6]
-
-
Catalyst Activity and Amount: The Lewis acid catalyst is crucial for generating the electrophile.
-
Problem: The catalyst may be inactive due to moisture. Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to water.[7] The catalyst can also be deactivated by complexation with certain functional groups on the aromatic substrate, such as amines (-NH₂, -NHR, -NR₂) or amides.[1][3][6] In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, necessitating the use of stoichiometric amounts or more of the catalyst.[4]
-
Solution: Ensure all glassware is thoroughly dried before use, and handle the Lewis acid catalyst in a moisture-free environment (e.g., under an inert atmosphere).[7] If your substrate contains a basic amine, the lone pair will complex with the Lewis acid, deactivating it.[1][3] For acylations, ensure at least a 1:1 molar ratio of catalyst to the limiting reagent.
-
-
Reaction Temperature: The temperature can significantly impact the reaction rate.
-
Problem: The reaction temperature may be too low, resulting in a slow reaction rate.
-
Solution: Increasing the reaction temperature can enhance the rate of reaction.[8] However, be aware that higher temperatures can also lead to side reactions. Optimization is key. For example, in the acylation of benzene with ethanoyl chloride, the mixture is often heated to around 60°C.[9][10]
-
-
Purity of Reagents: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure the purity of the aromatic substrate, alkyl/acyl halide, and solvent. Purification of reagents and solvents may be necessary.[11]
-
Issue 2: Formation of Multiple Products (Isomers and Polyalkylation)
Q2: I am observing the formation of multiple products in my Friedel-Crafts alkylation. How can I control the selectivity?
A2: The formation of multiple products is a common challenge in Friedel-Crafts alkylation due to carbocation rearrangements and polyalkylation.
-
Carbocation Rearrangement: Primary and secondary alkyl halides can form carbocations that rearrange to more stable carbocations via hydride or alkyl shifts.[1][2][12][13][14]
-
Problem: The observed product corresponds to the alkylation of the aromatic ring by a rearranged, more stable carbocation, not the initial one. For example, the reaction of benzene with 1-chloropropane will yield isopropylbenzene as the major product.[2]
-
Solution: To avoid carbocation rearrangements, use an alkylating agent that forms a stable carbocation that is not prone to rearrangement (e.g., a tertiary alkyl halide).[15] Alternatively, perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction). The acylium ion is resonance-stabilized and does not undergo rearrangement.[4][14][16]
-
-
Polyalkylation: The product of a Friedel-Crafts alkylation is an alkylated aromatic ring, which is generally more reactive than the starting material because alkyl groups are activating.[1][4][17] This can lead to the introduction of multiple alkyl groups onto the ring.[1][4]
-
Problem: A mixture of mono-, di-, and even tri-alkylated products is obtained.
-
Solution: To minimize polyalkylation, use a large excess of the aromatic substrate relative to the alkylating agent.[1][6] This increases the probability that the electrophile will react with the starting material rather than the more reactive product.
-
-
Isomer Distribution: The position of substitution on an already substituted ring is directed by the existing group. Temperature can also influence the isomer distribution.
-
Problem: An undesired ratio of ortho, meta, and para isomers is formed.
-
Solution: The directing effects of the substituent on the aromatic ring must be considered. Temperature can also play a role; for example, the alkylation of toluene at different temperatures yields different isomer ratios.[10][18]
-
Issue 3: Issues Specific to Friedel-Crafts Acylation
Q3: My Friedel-Crafts acylation is not working as expected. What are some common problems specific to this reaction?
A3: While Friedel-Crafts acylation avoids the issues of carbocation rearrangement and polyalkylation, it has its own set of limitations.
-
Catalyst Stoichiometry:
-
Problem: Using a catalytic amount of Lewis acid results in low conversion.
-
Solution: In acylation, the product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst.[4] This complex deactivates the catalyst. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is generally required. The active catalyst is regenerated during the aqueous workup.[16]
-
-
Substrate Deactivation:
-
Incompatible Functional Groups:
-
Problem: The reaction does not work with substrates containing amine or alcohol groups.
-
Solution: These groups will react with the Lewis acid catalyst, leading to deactivation.[6]
-
-
Workup Difficulties:
-
Problem: Emulsions can form during the aqueous workup, making separation of the organic and aqueous layers difficult.
-
Solution: To break up the aluminum salts that can cause emulsions, quench the reaction with dilute acid (e.g., 3M HCl) and heat gently for a short period before extraction.
-
Frequently Asked Questions (FAQs)
Q4: Which Lewis acid should I choose for my Friedel-Crafts reaction?
A4: The choice of Lewis acid depends on the reactivity of the aromatic substrate and the alkylating or acylating agent. Common Lewis acids include AlCl₃, FeCl₃, BF₃, SbCl₅, and AlBr₃.[1] AlCl₃ is a very common and strong Lewis acid, often used for both alkylation and acylation.[2][9] For more reactive substrates, a milder Lewis acid may be sufficient.
Q5: What is the role of the solvent in a Friedel-Crafts reaction?
A5: The solvent can have a significant impact on the reaction, including the solubility of reactants and the stabilization of intermediates. Polar solvents like chloroform or carbon disulfide are often preferred.[19] In some cases, the choice of solvent can even influence the regioselectivity of the reaction. For example, the acylation of naphthalene can yield different isomers depending on whether a polar or non-polar solvent is used.[19]
Q6: How can I prevent polyalkylation in Friedel-Crafts alkylation?
A6: The most common method to control polyalkylation is to use a large excess of the aromatic compound.[1][6] This ensures that the electrophile is more likely to encounter an unreacted aromatic molecule than the more reactive alkylated product.
Q7: Why doesn't carbocation rearrangement occur in Friedel-Crafts acylation?
A7: In Friedel-Crafts acylation, the electrophile is an acylium ion, which is stabilized by resonance.[4][16] This resonance stabilization makes the acylium ion much more stable than a typical carbocation and prevents it from undergoing rearrangement.[4][16]
Q8: Can I use vinyl or aryl halides in Friedel-Crafts alkylation?
A8: No, vinyl and aryl halides cannot be used in Friedel-Crafts alkylation.[1][6] The carbocations that would need to form from these halides are too unstable.[6]
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Acylation of Anisole
| Entry | Lewis Acid (mol%) | Yield (%) |
| 1 | FeCl₃ (10) | 85 |
| 2 | AlCl₃ (10) | 92 |
| 3 | ZnCl₂ (10) | 75 |
| 4 | BF₃·OEt₂ (10) | 68 |
Note: Data is representative and actual yields will vary based on specific reaction conditions.
Table 2: Influence of Solvent on the Acylation of Naphthalene
| Solvent | Product Ratio (1-acetylnaphthalene : 2-acetylnaphthalene) |
| Carbon Disulfide (CS₂) | Predominantly 1-acetylnaphthalene (Kinetic Product) |
| Nitrobenzene | Exclusively 2-acetylnaphthalene (Thermodynamic Product)[19] |
This table illustrates the principle that solvent polarity can direct the regiochemical outcome of the reaction.[19]
Table 3: Effect of Temperature on Friedel-Crafts Acylation Yield
| Substrate | Acylating Agent | Catalyst | Temperature (°C) | Yield (%) |
| Benzene | Acetyl Chloride | AlCl₃ | 25 | Moderate |
| Benzene | Acetyl Chloride | AlCl₃ | 60 | High[9][10] |
| 9H-Fluorene | Acetyl Chloride | AlCl₃ | 0-45 | ~60[8] |
| 9H-Fluorene | Acetyl Chloride | AlCl₃ | 83 | >80[8] |
This data shows that increasing temperature generally increases the reaction rate and yield, but must be optimized for each specific reaction.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole with propionyl chloride using iron(III) chloride as the catalyst.[20]
Materials:
-
Anisole
-
Propionyl chloride
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous NaOH solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-cold water
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).[20]
-
Reagent Addition: Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over approximately 5 minutes.[20] Then, add propionyl chloride (0.41 mL, 4.6 mmol) dropwise.[20]
-
Reaction: Stir the mixture for an additional 10 minutes after the addition is complete.[20]
-
Quenching: Quench the reaction by slowly adding ice-cold water (5 mL), adding the first 1 mL dropwise. Stir for another 5 minutes.[20]
-
Workup: Transfer the mixture to a separatory funnel. Add water (10 mL) and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).[20]
-
Washing: Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).[20]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ for about 5 minutes.[20] Filter the solution and remove the solvent by evaporation to obtain the crude product.[20]
Protocol 2: Workup Procedure for a Standard Friedel-Crafts Acylation
This is a general workup procedure following a Friedel-Crafts acylation using AlCl₃.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid in a beaker.[7] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[7]
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid.[7] Be sure to vent the separatory funnel frequently as CO₂ gas will be evolved.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification: Purify the crude product by recrystallization or column chromatography.[7]
Visualizations
Caption: A general experimental workflow for a Friedel-Crafts reaction.
Caption: A troubleshooting decision tree for low yield in Friedel-Crafts reactions.
Caption: Comparison of issues in Friedel-Crafts alkylation and acylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 7. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Troubleshooting [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. quora.com [quora.com]
- 16. mt.com [mt.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Spectroscopic Analysis of Dihydroindenones
Welcome to the technical support center for the spectroscopic analysis of dihydroindenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the characterization of these compounds using NMR, IR, and Mass Spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during your spectroscopic analysis of dihydroindenones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: My ¹H NMR spectrum of a dihydroindenone derivative shows broad or distorted peaks. What could be the cause and how can I fix it?
Answer:
Peak broadening in ¹H NMR can arise from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1][2] Try diluting your sample.
-
Poor Shimming: The magnetic field homogeneity greatly affects peak shape.[1] Re-shimming the spectrometer is often a quick solution.
-
Presence of Particulate Matter: Undissolved solids in your NMR tube will disrupt the magnetic field homogeneity.[3][4] Always filter your sample into the NMR tube, for instance, through a pipette with a small plug of glass wool.[4]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[3] Ensure your glassware is scrupulously clean and that no paramagnetic materials have been introduced during your synthesis or workup.
-
Chemical Exchange: Protons that are exchanging with the solvent or other protons in the molecule on a timescale similar to the NMR experiment can appear as broad signals.[5][6] This is common for -OH or -NH protons. Adding a drop of D₂O to your sample will cause these protons to exchange with deuterium, leading to the disappearance of their signals and confirming their identity.[1]
Question 2: The integration of my aromatic protons in the ¹H NMR spectrum is inaccurate. What should I do?
Answer:
Inaccurate integration in the aromatic region is a common issue, often related to the solvent signal.
-
Solvent Signal Overlap: If you are using deuterated chloroform (CDCl₃), the residual solvent peak at ~7.26 ppm can overlap with your aromatic signals, making accurate integration difficult.[1]
-
Solution: Switching to a different deuterated solvent, such as acetone-d₆, where the residual peak is at ~2.05 ppm, can resolve this issue.[1]
Question 3: I am having trouble assigning the signals in the ¹H and ¹³C NMR spectra of my substituted dihydroindenone. What are the typical chemical shift ranges?
Answer:
The chemical shifts for dihydroindenones are influenced by the substitution pattern on the aromatic ring and the five-membered ring. Below are tables summarizing typical chemical shift ranges.
Table 1: Typical ¹H NMR Chemical Shifts for Dihydroindenone Derivatives
| Proton | Chemical Shift (ppm) | Notes |
| Aromatic Protons | 7.2 - 7.8 | The exact shifts depend on the substitution pattern. Electron-donating groups will shift signals upfield, while electron-withdrawing groups will shift them downfield. |
| CH₂ (alpha to C=O) | 2.6 - 2.8 | This methylene group typically appears as a triplet. |
| CH₂ (beta to C=O) | 3.0 - 3.2 | This methylene group also typically appears as a triplet. |
Table 2: Typical ¹³C NMR Chemical Shifts for Dihydroindenone Derivatives
| Carbon | Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | 195 - 210 | The carbonyl carbon is the most downfield signal.[5][7] |
| Quaternary Aromatic | 140 - 155 | The exact shifts depend on the substituents. |
| CH Aromatic | 120 - 140 | The exact shifts depend on the substituents.[5][7] |
| CH₂ (alpha to C=O) | 35 - 45 | |
| CH₂ (beta to C=O) | 25 - 35 |
Experimental Protocol: ¹H NMR Spectroscopy of a Dihydroindenone Derivative
-
Sample Preparation:
-
Weigh 5-10 mg of the purified dihydroindenone derivative.[3][7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a clean, dry vial.[8]
-
Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[4][9]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard experiment usually involves 16-64 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) to deduce proton coupling information.
-
Troubleshooting Workflow for NMR Analysis
Infrared (IR) Spectroscopy
Question 4: My IR spectrum has a very broad absorption in the 3200-3500 cm⁻¹ region, but my dihydroindenone should not have an -OH group. What could this be?
Answer:
A broad absorption in this region is characteristic of an O-H stretching vibration, which is often due to the presence of water in your sample.
-
Solution: Ensure your sample is thoroughly dried before analysis. If using the KBr pellet method, make sure the KBr is dry by heating it in an oven. For ATR-FTIR, clean the crystal and ensure your sample is free of residual water.
Question 5: I see unexpected peaks in my IR spectrum. How can I identify the source of contamination?
Answer:
Unexpected peaks in an IR spectrum are often due to contaminants from solvents, grease, or other materials used during the experiment.[10][11]
-
Common Contaminants:
-
Hydrocarbons (from grease or oil): Look for sharp peaks around 2850-2960 cm⁻¹ (C-H stretch) and 1375-1450 cm⁻¹ (C-H bend).
-
Silicone Grease: Characteristic broad peaks around 1260 cm⁻¹ (Si-CH₃) and 1000-1100 cm⁻¹ (Si-O-Si).
-
Solvents: Residual solvents from purification can show characteristic peaks (e.g., acetone C=O stretch around 1715 cm⁻¹).
-
-
Solution:
-
Run a background spectrum of the clean ATR crystal or KBr pellet to ensure there is no contamination from the instrument itself.
-
Carefully review your sample preparation procedure to identify potential sources of contamination.
-
If possible, re-purify your sample.
-
Table 3: Characteristic IR Absorption Frequencies for Dihydroindenone Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| C=O (Ketone) | 1690 - 1725 | Strong | Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.[12] |
| Aromatic C=C | 1580 - 1610 | Medium-Weak | Two to three bands are often observed.[12] |
| Aromatic C-H | 3000 - 3100 | Medium-Weak | |
| Aliphatic C-H | 2850 - 2960 | Medium |
Experimental Protocol: ATR-FTIR Spectroscopy of a Dihydroindenone Derivative
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid dihydroindenone sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[13]
-
For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[14]
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands.
-
After analysis, clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the sample.[14]
-
Mass Spectrometry (MS)
Question 6: I am not seeing the molecular ion peak in the mass spectrum of my dihydroindenone derivative. Why is this and what can I do?
Answer:
The absence of a molecular ion (M⁺˙) peak can occur, especially with electron ionization (EI), if the molecular ion is unstable and fragments rapidly.
-
Solutions:
-
Use a "softer" ionization technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic than EI and are more likely to produce an observable molecular ion or a protonated molecule ([M+H]⁺).
-
Look for characteristic fragments: Even without a molecular ion peak, the fragmentation pattern can provide significant structural information. For dihydroindenones, look for fragments corresponding to the loss of CO (M-28) and other characteristic losses.
-
Question 7: What are the expected fragmentation patterns for a 2,3-dihydroinden-1-one in EI-MS?
Answer:
The fragmentation of 2,3-dihydroinden-1-one is driven by the presence of the aromatic ring and the carbonyl group.
-
Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent methylene group can break, leading to the loss of a CO molecule (a neutral loss of 28 Da). This is a common fragmentation pathway for ketones.
-
Loss of Ethylene: Subsequent to or in competition with the loss of CO, a retro-Diels-Alder type reaction can lead to the loss of ethylene (C₂H₄, a neutral loss of 28 Da).
-
Benzylic Cleavage: Cleavage at the benzylic position can also occur.
Predicted Fragmentation of 2,3-Dihydroinden-1-one (MW = 132.16)
| m/z | Possible Fragment | Notes |
| 132 | [C₉H₈O]⁺˙ | Molecular Ion (M⁺˙) |
| 104 | [C₈H₈]⁺˙ | Loss of CO (M-28) |
| 103 | [C₈H₇]⁺ | Loss of CHO (M-29) |
| 78 | [C₆H₆]⁺˙ | Loss of C₃H₂O from M⁺˙ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocol: Direct Infusion Mass Spectrometry (DIMS)
-
Sample Preparation:
-
Prepare a dilute solution of the dihydroindenone derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
-
Instrument Setup and Analysis:
-
Set up the mass spectrometer with an appropriate ionization source (e.g., ESI).
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺ for ESI).
-
Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.
-
Logical Workflow for Mass Spectrometry Analysis
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. researchgate.net [researchgate.net]
- 3. IR _2007 [uanlch.vscht.cz]
- 4. compoundchem.com [compoundchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to this compound?
The most common and industrially relevant synthesis is a two-step process:
-
Friedel-Crafts Acylation: This step involves the reaction of 1,2-diethylbenzene with a suitable three-carbon acylating agent, such as 3-chloropropionyl chloride or acrylic acid, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This reaction forms 3-(3,4-diethylphenyl)propanoic acid or its corresponding acyl chloride.
-
Intramolecular Cyclization (Haworth Reaction): The intermediate from the first step is then treated with a strong acid (e.g., polyphosphoric acid (PPA) or sulfuric acid) to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the desired this compound.
Q2: What are the most common impurities I should expect in my crude product?
The primary impurities in the synthesis of this compound are typically isomeric indanones, unreacted starting materials, and byproducts from side reactions. The formation of these impurities is often related to the regioselectivity of the initial Friedel-Crafts acylation step.
Q3: How can I identify and quantify the impurities in my sample?
A combination of analytical techniques is recommended for the comprehensive analysis of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities, including isomeric indanones and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and separating less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, which is crucial for the unambiguous identification of isomeric impurities.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Action |
| Incomplete Friedel-Crafts Acylation | - Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. - Use a stoichiometric amount of the catalyst. - Monitor the reaction progress by TLC or GC to ensure full consumption of the starting material. |
| Inefficient Intramolecular Cyclization | - Use a strong dehydrating acid like polyphosphoric acid (PPA) and ensure adequate heating. - Consider using alternative cyclization agents such as Eaton's reagent. |
| Sub-optimal Reaction Temperature | - For the Friedel-Crafts acylation, maintain a low temperature (0-5 °C) to minimize side reactions. - For the cyclization, ensure the temperature is high enough to drive the reaction to completion, but avoid excessive heat which can lead to decomposition. |
Issue 2: Presence of Significant Isomeric Impurities
The presence of isomeric impurities is a common challenge due to the nature of the Friedel-Crafts reaction on a substituted aromatic ring.
| Isomeric Impurity | Source | Mitigation and Removal |
| 4,5-Diethyl-2,3-dihydroinden-1-one | Acylation at the 3-position of 1,2-diethylbenzene. | - Optimize the Friedel-Crafts reaction conditions (catalyst, solvent, temperature) to favor acylation at the 4-position. - Purification by column chromatography or fractional crystallization. |
| 6,7-Diethyl-2,3-dihydroinden-1-one | Acylation at the 5-position of 1,2-diethylbenzene. | - Similar to the 4,5-isomer, optimization of the acylation step is key. - These isomers can be challenging to separate due to similar physical properties. High-resolution chromatography may be required. |
| Other Isomeric Indanones | Presence of other diethylbenzene isomers (1,3- or 1,4-) in the starting material. | - Use high-purity 1,2-diethylbenzene as the starting material. |
Quantitative Data on Isomeric Impurities (Hypothetical Example)
The following table presents a hypothetical distribution of isomeric indanones based on typical outcomes of Friedel-Crafts acylations on substituted benzenes. Actual results may vary depending on the specific reaction conditions.
| Compound | Hypothetical Abundance (%) |
| This compound (Target) | 85-95 |
| 4,5-Diethyl-2,3-dihydroinden-1-one | 3-10 |
| 6,7-Diethyl-2,3-dihydroinden-1-one | 1-5 |
| Other Isomers | < 1 |
Experimental Protocols
Protocol 1: Synthesis of 3-(3,4-diethylphenyl)propanoic acid (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add 1,2-diethylbenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound (Intramolecular Cyclization)
-
Add the crude 3-(3,4-diethylphenyl)propanoic acid from the previous step to polyphosphoric acid (PPA).
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Formation of isomeric impurities during synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Enhancing Regioselectivity of Acylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselectivity of acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in acylation reactions?
A1: The regioselectivity of an acylation reaction is a multifactorial issue influenced by:
-
Steric Hindrance: Less sterically hindered positions are generally acylated more readily.
-
Electronic Effects: The inherent electronic properties of the substrate play a crucial role. For instance, in Friedel-Crafts acylation of aromatic compounds, electron-donating groups direct acylation to ortho- and para-positions, while electron-withdrawing groups deactivate the ring.[1]
-
Catalyst/Reagent: The choice of catalyst (e.g., Lewis acids, organocatalysts, enzymes) or acylating agent can significantly direct the reaction to a specific position.[2][3][4][5]
-
Protecting Groups: Strategic use of protecting groups can block more reactive sites, allowing acylation to occur at the desired position.[6][7][8][9]
-
Solvent: The solvent can influence the reactivity of both the substrate and the acylating agent, thereby affecting regioselectivity.[10][11][12][13]
-
Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, which in turn affects the regiomeric distribution of the product.[10]
Q2: How can I avoid polysubstitution in Friedel-Crafts acylation?
A2: Friedel-Crafts acylation is generally less prone to polysubstitution compared to Friedel-Crafts alkylation.[1][14][15] This is because the acyl group introduced is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[1][14] However, to minimize any potential for di- or polyacylation, you can:
-
Use a stoichiometric amount of the acylating agent.
-
Employ a milder Lewis acid catalyst.
-
Conduct the reaction at a lower temperature.
Q3: What is the role of a directing group in regioselective C-H acylation?
A3: A directing group is a functional group on the substrate that coordinates to the metal catalyst (e.g., Palladium), bringing the catalyst into close proximity to a specific C-H bond.[2] This directed activation facilitates the selective acylation of that C-H bond, leading to high regioselectivity. Common directing groups include pyridines, amides, imines, and carboxylic acids.[2]
Q4: Can enzymes be used to improve the regioselectivity of acylation?
A4: Yes, enzymes, particularly lipases, are highly effective catalysts for regioselective acylation, especially in carbohydrate chemistry.[16][17] Their active sites can differentiate between hydroxyl groups with subtle differences in their steric and electronic environments, leading to excellent regioselectivity that is often difficult to achieve with traditional chemical methods.[4][16]
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity
| Possible Cause | Suggested Solution |
| Steric and electronic properties of the substrate are not sufficiently differentiated. | - Introduce a directing group: A directing group can override the inherent reactivity of the substrate.[2] - Employ a bulky catalyst or acylating agent: This can favor acylation at the less sterically hindered position. - Use protecting groups: Temporarily block more reactive functional groups to direct acylation to the desired site.[6][7][9] |
| Inappropriate catalyst selection. | - Switch to a more selective catalyst: For example, organocatalysts or enzymes can offer higher regioselectivity.[4][16] - Screen different Lewis acids: The strength and size of the Lewis acid can influence regioselectivity in Friedel-Crafts reactions. |
| Unfavorable reaction conditions. | - Optimize the solvent: The polarity and coordinating ability of the solvent can significantly impact regioselectivity.[10][11] - Vary the reaction temperature: Lowering the temperature may favor the kinetically controlled, more selective product.[10] |
Problem 2: Formation of Multiple Isomeric Products
| Possible Cause | Suggested Solution |
| Acyl group migration. | - Lower the reaction temperature: Acyl migration is often temperature-dependent. - Choose a less labile acylating agent. - Use a non-coordinating solvent. |
| Competitive acylation at multiple sites. | - Utilize a protecting group strategy: As outlined in Problem 1.[6][7][9] - Employ an enzymatic catalyst: Enzymes can provide exquisite selectivity for a single site.[4][16][17] |
| Rearrangement of an intermediate. | - While less common in acylation than alkylation, ensure the stability of any carbocation intermediates by choosing appropriate precursors and conditions. Friedel-Crafts acylation typically proceeds through a resonance-stabilized acylium ion that does not rearrange.[1][18] |
Quantitative Data Summary
Table 1: Effect of Catalyst on Regioselectivity of Acylation
| Substrate | Acylating Agent | Catalyst | Solvent | Product(s) & Ratio/Yield | Reference |
| Biaryl-2-amine | Aromatic aldehyde | Pd(OAc)₂ | CH₃CN | Mono- and diacylated products in moderate to good yields | [2] |
| Carbazoles | Anhydride | Pd/Norbornene | - | C1-acylated products with high regioselectivity | [3] |
| Monosaccharides | (i-PrCO)₂O | Tryptophan-DMAP organocatalyst | CHCl₃ | Equatorial C(4)-acylated product, >99% regioselectivity, 98% yield | [4] |
| Arenes | Phenyl salicylates | [Ir(cod)OMe]₂ | Arene (solvent) | Sterically controlled acylation products | [5] |
| 3,3′-dimethylbiphenyl | AcCl | AlCl₃ | 1,2-dichloroethane | 4-Ac-3,3′-dmbp in nearly 100% yield | [10] |
Table 2: Influence of Protecting Groups on Acylation Regioselectivity
| Substrate | Protecting Group | Acylating Agent | Key Outcome | Reference |
| Glycosides | Phenylboronic esters | Various | Selective acylation of specific hydroxyl groups | [7] |
| Carbohydrates | Acyl groups at C2 | Glycosyl donors | Formation of 1,2-trans glycosides via neighboring group participation | [9] |
| Carbohydrates | Benzylidene, carbonate, etc. | Glycosyl donors | Constrains sugar ring conformation to favor specific stereoselectivity | [9] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Regioselective C-H Acylation of Biaryl-2-amines
This protocol is adapted from the work of Wang et al. (2015).[2]
-
Reactants:
-
Biaryl-2-amine (1a): 0.5 mmol
-
Aromatic aldehyde (2a): 1.0 mmol
-
Pd(OAc)₂: 0.025 mmol
-
HOAc: 1.0 mmol
-
TBHP (tert-butyl hydroperoxide): 1.0 mmol
-
CH₃CN: 1 mL
-
-
Procedure: a. To a sealed reaction tube, add the biaryl-2-amine (1a), aromatic aldehyde (2a), Pd(OAc)₂, and CH₃CN. b. Stir the mixture at room temperature for 5 minutes. c. Add HOAc and TBHP to the reaction mixture. d. Seal the tube and heat the reaction mixture at 100 °C for 6 hours. e. After cooling to room temperature, quench the reaction with saturated aqueous Na₂S₂O₃. f. Extract the product with ethyl acetate. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired acylated product.
Visualizations
Caption: Workflow for Pd-catalyzed regioselective C-H acylation.
Caption: Simplified mechanism of Friedel-Crafts acylation.
References
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. First One Step Regioselective Acylation - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Dihydroindenone Synthesis
Welcome to the technical support center for dihydroindenone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answer frequently asked questions, and offer detailed experimental protocols for the efficient synthesis of dihydroindenones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dihydroindenones, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | - Inactive Catalyst: The chosen catalyst may not be suitable for the specific substrate or reaction conditions. - Poor Catalyst Quality: The catalyst may be old, improperly stored, or from a low-quality supplier. - Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal. - Substrate Decomposition: The starting material may be unstable under the reaction conditions. - Presence of Inhibitors: Trace impurities in the solvent or reagents can poison the catalyst. | - Catalyst Screening: Test a variety of catalysts known for similar transformations (e.g., Lewis acids for Friedel-Crafts, Rh or Ru complexes for hydroacylation). - Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). - Optimize Conditions: Systematically vary the temperature, pressure, and reaction time. A design of experiments (DoE) approach can be efficient. - Lower Reaction Temperature: If substrate decomposition is suspected, try running the reaction at a lower temperature for a longer duration. - Purify Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and free from water and other potential inhibitors. |
| Poor Diastereoselectivity or Enantioselectivity | - Achiral Catalyst or Ligand: The catalyst system does not provide a chiral environment for the reaction. - Incorrect Chiral Auxiliary: The chiral auxiliary on the substrate may not be effective in directing the stereochemistry. - Suboptimal Reaction Temperature: Temperature can significantly influence stereoselectivity. | - Use a Chiral Catalyst System: Employ a chiral Lewis acid, a transition metal complex with a chiral ligand (e.g., BINAP), or a chiral organocatalyst. - Screen Chiral Auxiliaries: If using a substrate-controlled approach, test different chiral auxiliaries. - Vary the Temperature: Investigate the effect of temperature on stereoselectivity. Often, lower temperatures lead to higher selectivity. |
| Formation of Side Products (e.g., Isomers, Polymers) | - Multiple Reactive Sites: The substrate may have multiple sites that can react under the catalytic conditions. - Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can promote side reactions. - Catalyst-Induced Isomerization: The catalyst may be promoting the isomerization of the desired product. | - Use a More Selective Catalyst: Some catalysts offer higher selectivity for the desired transformation. For example, in Friedel-Crafts reactions, milder Lewis acids can sometimes reduce side product formation. - Milder Reaction Conditions: Attempt the reaction under milder conditions (lower temperature, less acidic/basic catalyst). - Protecting Groups: Protect sensitive functional groups on the substrate to prevent unwanted side reactions. |
| Catalyst Deactivation | - Poisoning: Impurities in the feedstock can bind to the catalyst's active sites.[1] - Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[1] - Sintering: At high temperatures, metal particles on a supported catalyst can agglomerate, reducing the active surface area.[2] - Leaching: The active metal may dissolve from the support into the reaction medium. | - Purify Feedstock: Remove impurities from the starting materials and solvents. - Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce coking. - Choose a More Robust Catalyst: Some catalysts are inherently more resistant to deactivation. - Catalyst Regeneration: Depending on the cause of deactivation, the catalyst may be regenerated (e.g., by calcination to remove coke).[2] |
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is best for the intramolecular Friedel-Crafts cyclization to form a dihydroindenone?
A1: The choice of catalyst for an intramolecular Friedel-Crafts reaction depends heavily on the reactivity of the aromatic ring and the nature of the acylating agent (e.g., acyl chloride, anhydride). For electron-rich aromatic rings, milder Lewis acids such as ZnCl₂, FeCl₃, or even strong Brønsted acids like polyphosphoric acid (PPA) can be effective.[3] For less reactive systems, stronger Lewis acids like AlCl₃ are often required.[4] However, strong Lewis acids can sometimes lead to side reactions, so it is advisable to screen a range of catalysts to find the optimal balance between reactivity and selectivity. In recent years, indium(III) salts have emerged as highly effective and mild catalysts for this transformation.
Q2: I am observing poor regioselectivity in my Pauson-Khand reaction to synthesize a substituted dihydroindenone. What can I do?
A2: Regioselectivity in the Pauson-Khand reaction can be a challenge, especially in intermolecular versions.[5] For intramolecular reactions, the regioselectivity is inherently controlled by the tether connecting the alkene and alkyne.[6] In intermolecular cases, the larger substituent on the alkyne generally prefers the position alpha to the carbonyl group in the cyclopentenone product.[7] Steric hindrance on the alkene can also influence regioselectivity. If you are struggling with regioselectivity, consider modifying the steric bulk of your substrates or exploring alternative catalytic systems, as different metals can exhibit different regiochemical preferences.[5]
Q3: My ruthenium-catalyzed hydrogenation of an indenone to a dihydroindenone is sluggish. How can I improve the reaction rate?
A3: A sluggish hydrogenation reaction can be due to several factors. First, ensure the catalyst is active and that the hydrogen pressure is sufficient. The choice of solvent can also play a crucial role. Protic solvents like ethanol or methanol are often effective for these reductions. If the reaction is still slow, increasing the catalyst loading or the hydrogen pressure may help. Additionally, the presence of catalyst poisons in your substrate or solvent can inhibit the reaction; ensure all materials are of high purity.
Q4: Can I regenerate and reuse my catalyst for dihydroindenone synthesis?
A4: The ability to regenerate and reuse a catalyst depends on the catalyst type and the deactivation mechanism.[1][8] Heterogeneous catalysts are generally easier to recover and regenerate than homogeneous catalysts. For deactivation caused by coking, controlled oxidation (calcination) can often burn off the carbon deposits and restore activity.[2] If the catalyst is poisoned by impurities, a specific chemical treatment may be required to remove the poison. For catalysts that deactivate via sintering, regeneration is more challenging and may not be possible. It is recommended to consult the literature for specific regeneration protocols for your catalyst system.
Q5: What are the key safety precautions to take when working with common catalysts for dihydroindenone synthesis?
A5: Safety is paramount in the laboratory. When working with Lewis acids like AlCl₃, be aware that they are highly corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Metal carbonyl complexes, such as those used in the Pauson-Khand reaction, are toxic and should be handled with care in a well-ventilated fume hood. Finely divided metal catalysts used for hydrogenation can be pyrophoric and should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for Intramolecular Friedel-Crafts Cyclization of 3-Phenylpropanoyl Chloride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 110 | CH₂Cl₂ | 0 | 1 | 95 | Fictional Data |
| FeCl₃ | 100 | CS₂ | 25 | 4 | 88 | Fictional Data |
| ZnCl₂ | 100 | Dioxane | 100 | 8 | 75 | Fictional Data |
| InCl₃ | 10 | CH₂Cl₂ | 25 | 16 | 92 | [9] |
| Bi(OTf)₃ | 5 | CH₃NO₂ | 60 | 2 | 90 | Fictional Data |
Note: This table is a representative example. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Cyclization using AlCl₃
This protocol describes a general procedure for the synthesis of 2,3-dihydro-1H-inden-1-one from 3-phenylpropanoyl chloride.
Materials:
-
3-phenylpropanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (50 mL) and 3-phenylpropanoyl chloride (5.0 g, 29.6 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (4.3 g, 32.6 mmol) in small portions over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,3-dihydro-1H-inden-1-one.
Visualizations
Diagram 1: Intramolecular Friedel-Crafts Cyclization Workflow
Caption: Workflow for dihydroindenone synthesis via Friedel-Crafts cyclization.
Diagram 2: Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. chem.iitb.ac.in [chem.iitb.ac.in]
- 7. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one, with a specific focus on the impact of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(3,4-diethylphenyl)propanoic acid or its corresponding acyl chloride.[1] This reaction typically employs a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), or a protic acid, such as polyphosphoric acid (PPA).[1]
Q2: Why is solvent selection a critical parameter in this synthesis?
The choice of solvent is crucial as it can significantly influence several aspects of the reaction:
-
Solubility: Ensures that the substrate and reagents remain in the solution phase for an efficient reaction.
-
Reaction Rate: The polarity of the solvent can affect the stability of the transition state and intermediates, thereby altering the reaction kinetics.[2]
-
Yield and Purity: An appropriate solvent can favor the desired intramolecular cyclization over competing intermolecular side reactions, leading to higher yields and purity.[1]
-
Catalyst Activity: The solvent must be inert and not react with or deactivate the Lewis acid catalyst. For instance, water impurities can quench the catalyst.
Q3: Which solvents are most commonly employed for the Friedel-Crafts cyclization to form indanones?
Halogenated hydrocarbons, particularly **dichloromethane (CH₂Cl₂) **, are frequently used due to their inertness and ability to dissolve the reactants and the Lewis acid complex.[3] Other solvents that have been explored for similar cyclizations include toluene, acetonitrile, and N,N-dimethylformamide (DMF).[2] However, the optimal solvent can vary depending on the specific substrate and reaction conditions.
Q4: Can this synthesis be performed under solvent-free or "neat" conditions?
In some variations of Friedel-Crafts acylation, a liquid reagent can also serve as the solvent. For example, using acetyl chloride as both the acylating agent and the reaction medium has been reported for related syntheses, which avoids the need for halogenated solvents.[4]
Troubleshooting Guide
Issue: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the potential solvent-related causes?
A: Several solvent-related factors could be responsible for low yield:
-
Inadequate Solubility: Your starting material may not be fully dissolved in the chosen solvent, preventing it from reacting efficiently. Consider a solvent with better solubilizing properties for your substrate.
-
Solvent Impurities: The presence of water or other protic impurities in the solvent can deactivate the Lewis acid catalyst (e.g., AlCl₃). Always use anhydrous (dry) solvents for this reaction.
-
Unfavorable Polarity: Some solvents may be too polar or non-polar, disfavoring the transition state for the intramolecular cyclization. For instance, in some cyclizations, highly coordinating solvents like THF can complex with the catalyst, reducing its activity, while in other cases, polar aprotic solvents like DMF have proven effective.[2]
Issue: Significant Formation of Impurities and Side-Products
Q: My final product is contaminated with significant side-products. How can solvent choice mitigate this?
A: The primary side-reaction is often intermolecular acylation, where two molecules of the starting material react with each other instead of cyclizing.
-
Promote Intramolecular Reaction: Running the reaction at high dilution in a non-polar solvent can favor the desired intramolecular pathway.
-
Solvent Effects on Selectivity: In a study on a similar cyclization, solvents like toluene and dichloromethane were found to be less favorable than DMF or acetonitrile, indicating a strong solvent influence on reaction outcome.[2] Experimenting with a different class of solvent, such as switching from a halogenated solvent to a polar aprotic one, may improve selectivity.
Issue: The Reaction Fails to Initiate or Proceed to Completion
Q: I've mixed my reagents, but the reaction does not seem to be starting. Could the solvent be the problem?
A: Yes, the solvent is a primary suspect in this scenario.
-
Catalyst Deactivation: As mentioned, ensure your solvent is rigorously dried. Water is a common culprit that will quench the catalyst immediately.
-
Poor Catalyst Solubility: The Lewis acid catalyst must have some solubility in the reaction medium to be effective. If the catalyst is completely insoluble, the reaction will be extremely slow or may not start at all.
-
Operating Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm. Ensure your solvent is suitable for the entire temperature range of the experiment and does not freeze.
Data Presentation: Solvent Effects on Indanone Synthesis
The following table summarizes the general effects of different solvents on intramolecular Friedel-Crafts acylation reactions, based on literature for indanone and related syntheses.
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Purity (%) | Key Observations & Comments |
| Dichloromethane (CH₂Cl₂) | 9.1 | 60-85 | 85-95 | Standard inert solvent. Good solubility for many substrates and catalysts. Must be anhydrous.[1][3] |
| N,N-Dimethylformamide (DMF) | 36.7 | 70-90 | >90 | A polar aprotic solvent that can be highly effective, potentially by stabilizing charged intermediates.[2] |
| Acetonitrile (CH₃CN) | 37.5 | 65-75 | >90 | Another effective polar aprotic solvent, though sometimes less effective than DMF.[2] |
| Toluene | 2.4 | 30-50 | <80 | Generally a poor solvent for this reaction, often leading to low yields and side products.[2] |
| Tetrahydrofuran (THF) | 7.6 | 20-40 | <75 | Can complex with and deactivate Lewis acids, leading to significantly lower yields.[2] |
| Chlorobenzene | 5.6 | 40-60 | ~80 | Can result in good conversion but may yield a complex mixture of products.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes the intramolecular Friedel-Crafts acylation of 3-(3,4-diethylphenyl)propanoic acid via its acyl chloride.
Step 1: Formation of 3-(3,4-diethylphenyl)propanoyl chloride
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3,4-diethylphenyl)propanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (CH₂Cl₂) as the solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. A catalytic amount of DMF (1-2 drops) can be added if using oxalyl chloride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-3 hours or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the crude 3-(3,4-diethylphenyl)propanoyl chloride in anhydrous dichloromethane.
-
In a separate, larger flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in anhydrous dichloromethane.
-
Cool the AlCl₃ suspension to 0 °C.
-
Slowly add the acyl chloride solution to the AlCl₃ suspension dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low yield due to solvent issues.
References
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Intermediates in Multi-Step Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when managing reaction intermediates during multi-step synthesis.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
Issue: My reaction is giving a low yield, and I suspect an unstable intermediate is decomposing.
Q: How can I confirm the presence of a suspected unstable intermediate?
A: The presence of short-lived, reactive intermediates can often be inferred through a combination of experimental techniques.[1] Since these species are often present in low concentrations and have short lifetimes, direct observation can be challenging.[1]
-
Spectroscopic Analysis: Techniques like in-situ Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy can monitor the reaction mixture in real-time, potentially allowing for the direct observation of intermediate species as they form and are consumed.[2][3][4]
-
Chemical Trapping: Introducing a "trapping agent" that reacts specifically and rapidly with the suspected intermediate can form a more stable, detectable product. The successful isolation and characterization of this new product provide strong evidence for the existence of the transient intermediate.
-
Kinetic Studies: Analyzing the reaction kinetics under different conditions (e.g., varying reactant concentrations) can provide indirect evidence for the formation of an intermediate.
Q: What strategies can I employ to prevent the decomposition of an unstable intermediate?
A: Several strategies can be used to minimize the decomposition of unstable intermediates and improve the overall yield of your reaction:
-
Temperature Control: Many reactive intermediates are sensitive to temperature. Lowering the reaction temperature can significantly slow down decomposition pathways.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates like carbocations and carbanions. Experimenting with different solvents may help to stabilize your intermediate.
-
pH Adjustment: If your intermediate is sensitive to acidic or basic conditions, careful control of the reaction's pH can prevent its degradation.
-
Use of Protecting Groups: In some cases, a functional group that contributes to the instability of an intermediate can be temporarily "protected" and then deprotected later in the synthesis.
-
Flow Chemistry: Continuous flow reactors can be advantageous for reactions involving unstable intermediates. The short residence times and precise temperature control can allow the intermediate to be generated and immediately used in the next step before it has a chance to decompose.[5]
Issue: I am observing the formation of unexpected byproducts in my reaction.
Q: How can I determine if these byproducts are arising from my reaction intermediate?
A: Unexpected byproducts often result from side reactions involving a reactive intermediate. To investigate this:
-
Isolate and Characterize Byproducts: The first step is to isolate the byproducts using techniques like chromatography and characterize their structures using methods such as NMR and mass spectrometry.
-
Mechanistic Analysis: Once the structures of the byproducts are known, you can propose plausible reaction mechanisms that involve your suspected intermediate leading to their formation.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be a powerful tool to model the reaction pathway and compare the energy barriers for the desired reaction versus the formation of byproducts from the intermediate.
Q: How can I suppress the formation of byproducts from my intermediate?
A: Suppressing byproduct formation often involves optimizing the reaction conditions to favor the desired reaction pathway:
-
Catalyst Selection: The choice of catalyst can significantly influence the selectivity of a reaction. A different catalyst may favor the desired transformation of the intermediate.
-
Reagent Concentration: Adjusting the concentration of the reactants can sometimes alter the reaction kinetics to favor the desired pathway over side reactions.
-
Intermediate Purification: In some multi-step syntheses, it may be beneficial to isolate and purify the intermediate before proceeding to the next step. This removes any impurities or unreacted starting materials that could contribute to byproduct formation.[6][]
Data Presentation
The following tables summarize key quantitative data related to the stability and management of reaction intermediates.
Table 1: Relative Stability of Carbocations
The stability of carbocations is influenced by the number of alkyl groups attached to the positively charged carbon atom. Generally, tertiary carbocations are more stable than secondary, which are more stable than primary carbocations.[8][9]
| Carbocation Type | Structure | Relative Stability |
| Tertiary (3°) | (CH₃)₃C⁺ | Most Stable |
| Secondary (2°) | (CH₃)₂CH⁺ | Moderately Stable |
| Primary (1°) | CH₃CH₂⁺ | Least Stable |
| Methyl | CH₃⁺ | Highly Unstable |
Note: This table presents a qualitative trend. The actual stabilization energy can vary depending on the specific structure and solvent.
Table 2: Illustrative Impact of Intermediate Purification on Final Product Yield and Purity
Purifying an intermediate in a multi-step synthesis can significantly improve the yield and purity of the final product by removing impurities that may interfere with subsequent reactions or lead to the formation of byproducts.[6][]
| Synthesis Stage | Without Intermediate Purification | With Intermediate Purification |
| Intermediate Yield | Not Applicable | 95% |
| Intermediate Purity | Not Applicable | 99% |
| Final Product Yield | 65% | 85% |
| Final Product Purity | 92% | 99.5% |
Note: The values in this table are for illustrative purposes to demonstrate the potential benefits of intermediate purification.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the management of reaction intermediates.
Protocol 1: General Procedure for In-Situ Reaction Monitoring using FTIR Spectroscopy
In-situ FTIR spectroscopy allows for the real-time monitoring of changes in the functional groups of reactants, products, and intermediates during a chemical reaction.[2][3][4][10]
Materials:
-
FTIR spectrometer equipped with an in-situ probe (e.g., ATR probe).
-
Reaction vessel compatible with the in-situ probe.
-
Reactants, solvent, and any necessary catalysts.
-
Data acquisition and analysis software.
Procedure:
-
System Setup:
-
Ensure the FTIR spectrometer and the in-situ probe are clean and properly aligned.
-
Insert the probe into the reaction vessel, ensuring a good seal.
-
Configure the data acquisition software with the desired parameters (e.g., spectral range, resolution, number of scans, time interval between measurements).
-
-
Background Spectrum:
-
Add the solvent to the reaction vessel.
-
Record a background spectrum of the solvent at the reaction temperature. This will be subtracted from the subsequent spectra of the reaction mixture.
-
-
Reaction Initiation:
-
Add the reactants and any catalysts to the vessel to initiate the reaction.
-
Start the time-based spectral acquisition.
-
-
Data Monitoring and Analysis:
-
Monitor the changes in the IR spectrum in real-time. Look for the disappearance of reactant peaks and the appearance of product and potential intermediate peaks.
-
Use the software to plot the intensity of specific peaks over time to generate reaction profiles.
-
-
Probe Cleaning:
-
After the reaction is complete, carefully remove the probe and clean it thoroughly according to the manufacturer's instructions to prevent cross-contamination.[3]
-
Protocol 2: Chemical Trapping of a Carbocation Intermediate
This protocol describes a general method for trapping a carbocation intermediate using a nucleophilic trapping agent.
Materials:
-
Reaction that is suspected to proceed through a carbocation intermediate.
-
A suitable nucleophilic trapping agent (e.g., an alcohol, a thiol, or an azide). The choice of trapping agent will depend on the specific reaction and the expected reactivity of the carbocation.
-
Appropriate solvents and reagents for the reaction.
-
Analytical equipment for product isolation and characterization (e.g., chromatography, NMR, mass spectrometry).
Procedure:
-
Selection of Trapping Agent: Choose a nucleophile that is expected to react quickly with the carbocation intermediate but does not react with the starting materials or other components of the reaction mixture.
-
Control Reaction: Run the reaction without the trapping agent under the standard conditions to obtain a baseline for product distribution.
-
Trapping Experiment:
-
Set up the reaction as usual, but add the trapping agent to the reaction mixture before initiating the reaction. The concentration of the trapping agent may need to be optimized.
-
Run the reaction under the same conditions as the control reaction.
-
-
Product Analysis:
-
After the reaction is complete, carefully analyze the product mixture using techniques such as TLC, GC-MS, or LC-MS.
-
Compare the product distribution of the trapping experiment to the control reaction. Look for the formation of a new product that incorporates the trapping agent.
-
-
Isolation and Characterization:
-
If a new product is observed, isolate it using an appropriate purification method (e.g., column chromatography).
-
Characterize the structure of the isolated product using spectroscopic methods (NMR, IR, mass spectrometry) to confirm that it is the result of the trapping agent reacting with the carbocation intermediate.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in managing reaction intermediates.
References
- 1. Reaction intermediate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. mt.com [mt.com]
- 5. CHEM 2123- ORGANIC CHEM 1 - LAB PROCEDURES [sites.google.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthetic 5,6-Diethyl-2,3-dihydroinden-1-one
The rigorous assessment of purity for synthetic compounds is paramount in research and pharmaceutical development. For a key intermediate like 5,6-Diethyl-2,3-dihydroinden-1-one, a precursor in the synthesis of various biologically active molecules, ensuring high purity is critical for the safety and efficacy of the final product. This guide provides a comparative overview of standard analytical techniques used to determine the purity of synthetic this compound, supported by representative experimental data and detailed protocols.
The typical purity standard for advanced pharmaceutical intermediates is high, often exceeding 98% to ensure the efficiency of subsequent synthetic steps.[1] For instance, the closely related compound 5,6-diethyl-2,3-dihydro-1H-indenes-2-amine hydrochloride has been synthesized with a purity of 99.1%.[2] This level of quality is achieved through optimized synthesis and robust analytical verification.
Caption: General workflow for the purity analysis and qualification of a synthetic compound batch.
Comparative Analysis of Key Analytical Techniques
The comprehensive purity assessment of this compound relies on the synergistic use of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools for quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and environment of atoms. |
| Information Obtained | Purity (Area %), quantification of non-volatile impurities, retention time. | Purity (Area %), identification and quantification of volatile impurities, mass-to-charge ratio (m/z). | Unambiguous structural confirmation, identification of impurities, and quantitative analysis (qNMR). |
| Typical Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Lower (µg to mg range). |
| Compound Volatility | Not required. Suitable for a wide range of compounds. | Required. Compound must be volatile and thermally stable. | Not required. |
| Primary Use | Gold standard for purity determination and impurity quantification in pharmaceuticals. | Identification of unknown volatile impurities, residual solvents, and byproducts. | Definitive structural elucidation and confirmation. |
| Throughput | Moderate to High. | Moderate. | Low to Moderate. |
Representative Quantitative Data
The following tables present representative data from a hypothetical batch analysis of this compound, illustrating the expected outcomes from chromatographic and spectroscopic analyses.
Table 1: Representative Chromatographic Purity Analysis
| Analyte | Retention Time (min) | Area % (HPLC) | Area % (GC-MS) | Identification Method |
| This compound | 8.52 | 99.25% | 99.31% | MS, NMR, Reference Std. |
| Impurity A (Starting Material) | 4.15 | 0.35% | 0.32% | MS, Reference Std. |
| Impurity B (Reaction Byproduct) | 7.89 | 0.21% | 0.19% | MS |
| Impurity C (Over-alkylation) | 9.64 | 0.11% | 0.10% | MS |
| Unknown Impurity | 11.02 | 0.08% | 0.08% | MS |
| Total Purity | 99.25% | 99.31% |
Table 2: Representative NMR Spectral Data (Solvent: CDCl₃)
| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ¹H NMR | 7.5 (approx.) | s | 1H, Aromatic C4-H |
| 7.2 (approx.) | s | 1H, Aromatic C7-H | |
| 3.0 (approx.) | t | 2H, -CH₂-CO | |
| 2.7 (approx.) | t | 2H, Ar-CH₂- | |
| 2.6 (approx.) | q | 4H, 2 x Ar-CH₂-CH₃ | |
| 1.2 (approx.) | t | 6H, 2 x Ar-CH₂-CH₃ | |
| ¹³C NMR | 207.0 (approx.) | C=O | |
| 155.0 - 130.0 (approx.) | 6 x Aromatic C | ||
| 36.0 (approx.) | -CH₂-CO | ||
| 26.0 (approx.) | Ar-CH₂- | ||
| 25.0 (approx.) | 2 x Ar-CH₂-CH₃ | ||
| 15.0 (approx.) | 2 x Ar-CH₂-CH₃ |
Detailed Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This method is designed for the accurate quantification of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Calculate purity based on the area percent of the main peak relative to the total peak area.
Caption: Workflow for sample preparation and analysis using HPLC.
Protocol 2: Impurity Identification by GC-MS
This protocol is effective for identifying volatile impurities, residual starting materials, and reaction byproducts.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane or Ethyl Acetate.
-
Analysis: Identify impurities by comparing their mass spectra with library databases (e.g., NIST) and the main peak.
Protocol 3: Structural Confirmation by NMR Spectroscopy
NMR is the definitive method for confirming the chemical structure of the synthesized compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations of all hydrogen atoms.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
(Optional) 2D NMR: If necessary, run COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm H-H and C-H correlations, respectively.
-
-
Analysis: Compare the obtained spectra with predicted spectra or data from literature to confirm the structure of this compound and identify any structurally related impurities.
Alternative and Complementary Methods
While HPLC, GC-MS, and NMR are the principal techniques, other methods provide valuable complementary information.
References
A Comparative Guide to the Synthesis of 5,6-Diethyl-2,3-dihydroinden-1-one
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and scalable synthetic routes to key pharmaceutical intermediates is a cornerstone of drug development. 5,6-Diethyl-2,3-dihydroinden-1-one is a crucial building block in the synthesis of various bioactive molecules. This guide provides a comparative analysis of prominent synthetic strategies for this indanone derivative, offering insights into their respective methodologies, yields, and overall efficiency. The information presented is intended to assist researchers in selecting the most suitable method for their specific research and development needs.
Synthesis Methodologies: A Head-to-Head Comparison
Two primary synthetic pathways for producing this compound and its derivatives have been identified in the literature. These methods differ in their starting materials and overall synthetic strategy, each presenting distinct advantages and disadvantages.
Method 1: Friedel-Crafts Acetylation of 2-Aminoindan
This approach utilizes the commercially available and relatively inexpensive 2-aminoindan as the starting material. The synthesis involves a six-step process that introduces the diethyl substitution pattern on the aromatic ring through sequential Friedel-Crafts acetylations followed by reduction. A key intermediate in this pathway is the corresponding 5,6-diacetyl derivative, which is then reduced to afford the diethyl functionality. While the overall yield is reported to be 49%, this multi-step process may be less convergent than other approaches.[1]
Method 2: Multi-step Synthesis from Ethylbenzene
An alternative strategy commences with ethylbenzene and proceeds through a series of reactions including acylation with propionyl chloride, intramolecular cyclization to form the indanone core, and subsequent functional group manipulations to introduce the desired substituents.[2] This method offers a more convergent approach to the target molecule's carbon skeleton. The patent literature suggests this route is amenable to industrial-scale production with a final product purity exceeding 99%.[2]
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the two discussed synthetic methods. It is important to note that direct comparison of yields for the target this compound is challenging as the available literature primarily focuses on the synthesis of its 2-amino derivative. However, the data provides valuable insights into the efficiency of the core synthetic transformations.
| Parameter | Method 1: Friedel-Crafts Acetylation | Method 2: Synthesis from Ethylbenzene |
| Starting Material | 2-Aminoindan | Ethylbenzene |
| Key Reactions | Friedel-Crafts Acetylation, Hydrogenation | Acylation, Cyclization, Reduction |
| Number of Steps | 6 | Multiple steps |
| Overall Yield | 49% (for 2-amino derivative)[1] | Not explicitly stated for the indenone |
| Product Purity | Not explicitly stated for the indenone | >99% (for 2-amino derivative)[2] |
Experimental Protocols
Method 1: General Procedure for Friedel-Crafts Acetylation Route
The synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride via this method involves the following key transformations[1]:
-
N-Protection of 2-Aminoindan: The starting 2-aminoindan is first protected, for example, as its trifluoroacetamide derivative.
-
Sequential Friedel-Crafts Acetylations: The protected 2-aminoindan undergoes two sequential Friedel-Crafts acetylation reactions to introduce the two acetyl groups at the 5- and 6-positions of the indane ring. This is typically carried out using an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst.
-
Carbonyl Reduction: The diacetylated intermediate is then subjected to a reduction reaction, such as catalytic hydrogenation, to convert the two acetyl groups into ethyl groups.
-
Deprotection and Salt Formation: Finally, the protecting group is removed, and the resulting amine is converted to its hydrochloride salt.
Method 2: General Procedure for Synthesis from Ethylbenzene
The patented method starting from ethylbenzene involves the following sequence of reactions to produce 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride[2]:
-
Acylation of Ethylbenzene: Ethylbenzene is reacted with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield a propiophenone derivative.
-
Intramolecular Cyclization: The resulting ketone undergoes an intramolecular cyclization reaction to form the 5-ethyl-1-indanone intermediate.
-
Introduction of the Second Ethyl Group: Further functionalization, likely involving another acylation and reduction sequence, is performed to introduce the second ethyl group at the 6-position.
-
Formation of the 2-Amino Derivative: The resulting 5,6-diethyl-1-indanone is then converted to the 2-amino derivative through a series of steps which may include oximation and subsequent reduction.
-
Salt Formation: The final product is isolated as the hydrochloride salt.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
References
A Spectroscopic Showdown: Unmasking the Isomers of Indenone
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of heterocyclic compounds, indenone and its isomers represent a critical scaffold in numerous pharmacologically active molecules. Distinguishing between these closely related structures is a frequent challenge. This guide provides a comprehensive spectroscopic comparison of 1-indanone and 2-indanone, offering key differentiating features based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
This comparative analysis is designed to serve as a practical reference for the unambiguous identification of indenone isomers in a laboratory setting. The presented data, summarized in clear tabular formats, is complemented by detailed experimental protocols to ensure reproducibility.
At a Glance: Key Spectroscopic Differentiators
The primary distinction between 1-indanone and 2-indanone lies in the position of the carbonyl group within the five-membered ring. This seemingly subtle difference induces significant changes in the electronic and magnetic environments of the constituent atoms, leading to unique spectroscopic fingerprints for each isomer.
| Spectroscopic Technique | 1-Indanone | 2-Indanone |
| ¹H NMR | Asymmetric pattern with distinct signals for all protons. | Symmetric pattern for the aromatic protons and a single signal for the four methylene protons. |
| ¹³C NMR | Carbonyl carbon signal at a lower chemical shift. | Carbonyl carbon signal at a higher chemical shift. |
| IR Spectroscopy | Carbonyl stretching frequency is typically lower. | Carbonyl stretching frequency is typically higher. |
| UV-Vis Spectroscopy | Shows characteristic π-π* and n-π* transitions. | Exhibits slightly different absorption maxima due to the non-conjugated ketone. |
| Mass Spectrometry | Major fragmentation involves the loss of CO, followed by the loss of C₂H₄. | Primary fragmentation is characterized by the loss of CH₂O. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries
NMR spectroscopy provides the most definitive data for distinguishing between 1-indanone and 2-indanone due to the pronounced differences in their molecular symmetry.
¹H NMR Spectral Data
The proton NMR spectrum of 1-indanone is characterized by its asymmetry, with four distinct aromatic protons and two inequivalent methylene groups. In contrast, the spectrum of 2-indanone displays a higher degree of symmetry, resulting in fewer signals.
| Proton | 1-Indanone Chemical Shift (δ, ppm) | 2-Indanone Chemical Shift (δ, ppm) |
| Aromatic-H | ~7.2-7.8 (multiplets) | ~7.1-7.3 (multiplet) |
| Methylene-H (α to C=O) | ~2.7 (triplet) | ~3.5 (singlet) |
| Methylene-H (β to C=O) | ~3.1 (triplet) | N/A |
¹³C NMR Spectral Data
The position of the carbonyl group significantly influences the chemical shifts of the carbon atoms in the five-membered ring. The carbonyl carbon of 2-indanone is notably deshielded compared to that of 1-indanone.
| Carbon | 1-Indanone Chemical Shift (δ, ppm) | 2-Indanone Chemical Shift (δ, ppm) |
| C=O | ~207 | ~216 |
| Aromatic-C | ~124-155 | ~126-143 |
| Methylene-C (α to C=O) | ~36 | ~51 |
| Methylene-C (β to C=O) | ~26 | N/A |
Vibrational Spectroscopy: The Carbonyl Stretch as a Key Indicator
Infrared spectroscopy is a rapid and effective method for differentiating indenone isomers, primarily by observing the stretching frequency of the carbonyl group.
IR Spectral Data
The carbonyl (C=O) stretching frequency in 1-indanone is observed at a lower wavenumber compared to 2-indanone. This is attributed to the conjugation of the carbonyl group with the aromatic ring in 1-indanone, which weakens the C=O bond.
| Vibrational Mode | 1-Indanone Frequency (cm⁻¹) [1] | 2-Indanone Frequency (cm⁻¹) [2] |
| C=O Stretch | ~1713 | ~1745 |
| Aromatic C=C Stretch | ~1610, 1464 | ~1600, 1480 |
| C-H Stretch (Aromatic) | ~3031 | ~3050 |
| C-H Stretch (Aliphatic) | ~2925 | ~2930 |
Electronic Spectroscopy: Probing the π-System
UV-Vis spectroscopy provides insights into the electronic transitions within the indenone isomers. The conjugation of the carbonyl group in 1-indanone leads to distinct absorption bands.
UV-Vis Spectral Data
1-Indanone exhibits a strong absorption maximum (λ_max) around 240 nm, corresponding to a π-π* transition of the conjugated system.[3] A weaker n-π* transition is also observed at a longer wavelength. 2-Indanone, lacking this conjugation, shows a weaker π-π* transition at a shorter wavelength and a more prominent n-π* transition.
| Transition | 1-Indanone λ_max (nm) [3] | 2-Indanone λ_max (nm) |
| π-π | ~240 | ~220 |
| n-π | ~280-290 | ~265 |
Mass Spectrometry: Deciphering the Fragmentation Puzzle
Mass spectrometry reveals characteristic fragmentation patterns for each isomer upon electron ionization, providing another layer of structural confirmation.
Mass Spectrometry Data
The fragmentation of 1-indanone is initiated by the loss of a neutral carbon monoxide (CO) molecule, followed by the elimination of ethylene (C₂H₄). In contrast, the primary fragmentation pathway for 2-indanone involves the loss of a formaldehyde (CH₂O) radical.
| Ion (m/z) | 1-Indanone Relative Intensity (%) [4] | 2-Indanone Relative Intensity (%) [5] |
| 132 (M⁺) | ~95 | ~50 |
| 104 | 100 | 100 |
| 103 | ~75 | ~20 |
| 78 | ~20 | ~30 |
| 77 | ~30 | ~15 |
Experimental Workflow and Data Interpretation
The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of indenone isomers.
Caption: A logical workflow for the spectroscopic comparison of indenone isomers.
Detailed Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of indenone isomers. Instrument parameters should be optimized for the specific samples and available equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indenone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same spectrometer. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl stretching frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indenone isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a blank to zero the spectrophotometer.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max) for the observed electronic transitions.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the indenone isomers (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways to explain the observed mass spectrum.
References
Reactivity of Dihydroindenone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of dihydroindenone derivatives is crucial for their effective utilization in organic synthesis and medicinal chemistry. This guide provides a comparative analysis of the reactivity of various dihydroindenone derivatives, supported by experimental data, detailed protocols, and visual representations of reaction pathways.
The reactivity of the dihydroindenone core is significantly influenced by the nature and position of its substituents. This guide focuses on two key reactions: the synthesis of functionalized dihydroindenone acetals via Cope rearrangement of methanoindenones and their subsequent participation in Diels-Alder cycloaddition reactions.
Synthesis of Dihydroindenone Derivatives via Cope Rearrangement
The thermal Cope rearrangement of methanoindenone derivatives provides a versatile route to functionalized dihydroindenones. The reaction is typically carried out under flash vacuum thermolysis (FVT) conditions. The efficiency of this rearrangement is highly dependent on the pyrolysis temperature and pressure, as summarized in the following tables.
Experimental Data for Cope Rearrangement
Table 1: Pyrolysis of Methanoindenone Derivatives to Dihydroindenone Acetals [1]
| Starting Material (Methanoindenone Derivative) | Product (Dihydroindenone Acetal) | Pyrolysis Temperature (°C) | Pressure (Torr) | Yield (%) |
| 7-Bromo-3a,7a-dihydro-1H-indene-1,2(3H,7H)-dione 1,2-bis(ethylene acetal) | 4-Bromo-2,3,3a,7a-tetrahydro-1H-indene-1,7-dione 1,7-bis(ethylene acetal) | 450 | 0.01 | 85 |
| 7-Chloro-3a,7a-dihydro-1H-indene-1,2(3H,7H)-dione 1,2-bis(ethylene acetal) | 4-Chloro-2,3,3a,7a-tetrahydro-1H-indene-1,7-dione 1,7-bis(ethylene acetal) | 450 | 0.01 | 82 |
| 7-Methyl-3a,7a-dihydro-1H-indene-1,2(3H,7H)-dione 1,2-bis(ethylene acetal) | 4-Methyl-2,3,3a,7a-tetrahydro-1H-indene-1,7-dione 1,7-bis(ethylene acetal) | 475 | 0.01 | 78 |
| 3a,7a-Dihydro-1H-indene-1,2(3H,7H)-dione 1,2-bis(ethylene acetal) | 2,3,3a,7a-Tetrahydro-1H-indene-1,7-dione 1,7-bis(ethylene acetal) | 500 | 0.01 | 75 |
Table 2: Influence of Pyrolysis Conditions on the Yield of a Dihydroindenone Acetal [1]
| Starting Material | Temperature (°C) | Pressure (Torr) | Yield (%) | Observations |
| 7-Bromo-3a,7a-dihydro-1H-indene-1,2(3H,7H)-dione 1,2-bis(ethylene acetal) | 440 | 0.01 | 75 | Incomplete conversion |
| 7-Bromo-3a,7a-dihydro-1H-indene-1,2(3H,7H)-dione 1,2-bis(ethylene acetal) | 450 | 0.01 | 85 | Optimal |
| 7-Bromo-3a,7a-dihydro-1H-indene-1,2(3H,7H)-dione 1,2-bis(ethylene acetal) | 460 | 0.01 | 70 | Increased side products |
| 7-Bromo-3a,7a-dihydro-1H-indene-1,2(3H,7H)-dione 1,2-bis(ethylene acetal) | 450 | 0.1 | 65 | Lower yield at higher pressure |
Experimental Protocol: General Procedure for Cope Rearrangement
The flash vacuum thermolysis is conducted in a quartz tube heated by an electric furnace. The methanoindenone derivative is sublimed into the hot zone under high vacuum. The product, a dihydroindenone acetal, is collected in a cold trap cooled with liquid nitrogen. The crude product is then purified by chromatography on neutral alumina, as the dihydroindenone acetals are sensitive to acidic conditions.[1]
References
A Comparative Guide to the Validation of Analytical Methods for 5,6-Diethyl-2,3-dihydroinden-1-one
This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 5,6-Diethyl-2,3-dihydroinden-1-one, a key intermediate in pharmaceutical synthesis. The validation of these methods is crucial to ensure the identity, purity, and quality of the compound. This document outlines detailed experimental protocols and presents comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Overview of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the intended purpose of the analysis (e.g., routine quality control, impurity profiling), the nature of the sample, and the required sensitivity and selectivity. For this compound, chromatographic techniques such as HPLC and GC are generally preferred for their high resolution and specificity, while UV-Vis spectrophotometry can serve as a simpler, more rapid method for quantitative analysis where high specificity is not paramount.
Comparative Validation Data
The following tables summarize the key validation parameters for the proposed HPLC, GC, and UV-Vis spectrophotometric methods for the analysis of this compound. The data presented is representative of typical performance for these analytical techniques.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC | GC | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Y-intercept | < 2% of response at 100% concentration | < 3% of response at 100% concentration | < 5% of response at 100% concentration |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC | GC | UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD%) - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| Precision (RSD%) - Intermediate Precision | < 2.0% | < 2.5% | < 3.0% |
Table 3: Comparison of Sensitivity and Specificity
| Parameter | HPLC | GC | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL | 3 µg/mL |
| Specificity | High (resolves from impurities) | High (resolves from volatile impurities) | Low (potential interference from UV-absorbing impurities) |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the accurate quantification of this compound and for the separation of potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and subsequently diluted to the desired concentrations for the calibration curve.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] It can be particularly useful for identifying and quantifying volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[8]
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split injection (e.g., split ratio 50:1).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent like dichloromethane or methanol.
UV-Vis Spectrophotometry Method
This method offers a rapid and simple approach for the quantification of this compound in bulk form, provided that there are no interfering UV-absorbing impurities.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as ethanol or methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the compound from 200 to 400 nm.
-
Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.
-
Quantification: The concentration of the sample solution is determined by measuring its absorbance and interpolating from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openpub.fmach.it [openpub.fmach.it]
- 8. longdom.org [longdom.org]
A Researcher's Guide to Cross-Referencing Spectroscopic Data with Literature Values
For researchers, scientists, and drug development professionals, the accurate interpretation of spectroscopic data is paramount. A critical step in this process is the rigorous comparison of experimentally obtained data with established literature values. This guide provides a framework for this cross-referencing process, emphasizing clear data presentation, detailed experimental protocols, and logical workflows to ensure confidence in your results.
Data Presentation: A Comparative Approach
A systematic comparison begins with the organized presentation of quantitative data. The following tables summarize the key spectroscopic parameters that should be compared against literature values for common analytical techniques.
Table 1: NMR Spectroscopy Data Comparison
| Parameter | Experimental Value | Literature Value | Source (e.g., Database, Publication) |
| ¹H NMR | |||
| Chemical Shift (δ) ppm | |||
| Coupling Constant (J) Hz | |||
| Multiplicity (s, d, t, q, m) | |||
| Integration | |||
| ¹³C NMR | |||
| Chemical Shift (δ) ppm |
Table 2: Infrared (IR) Spectroscopy Data Comparison
| Parameter | Experimental Value (cm⁻¹) | Literature Value (cm⁻¹) | Source (e.g., Database, Publication) |
| Absorption Band 1 | |||
| Absorption Band 2 | |||
| ... | |||
| Functional Group Assignment |
Table 3: UV-Vis Spectroscopy Data Comparison
| Parameter | Experimental Value | Literature Value | Source (e.g., Database, Publication) |
| λmax (nm) | |||
| Molar Absorptivity (ε) | |||
| Solvent |
Table 4: Mass Spectrometry (MS) Data Comparison
| Parameter | Experimental Value (m/z) | Literature Value (m/z) | Source (e.g., Database, Publication) |
| Molecular Ion [M]⁺ | |||
| Adducts [M+H]⁺, [M+Na]⁺, etc. | |||
| Major Fragmentation Ions | |||
| High-Resolution Mass (HRMS) |
Experimental Protocols
Reproducibility is the cornerstone of scientific validity. The following are generalized, yet detailed, protocols for key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[1] Transfer the solution to a clean NMR tube to a height of 4-5 cm.[1]
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
-
Shimming : The magnetic field homogeneity is optimized through an automated or manual shimming process to enhance spectral resolution.[1][3]
-
Acquisition : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. Initiate data acquisition.[1]
-
Data Processing : After data acquisition, perform a Fourier transform, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples (KBr pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Solid or Liquid Samples (ATR) : Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.[4]
-
Liquid Samples (Neat) : Place a drop of the liquid sample between two salt plates (e.g., NaCl).
-
-
Background Collection : Run a background spectrum of the empty sample holder or the clean ATR crystal to subtract atmospheric and solvent absorptions.[4]
-
Sample Analysis : Place the prepared sample in the instrument's sample compartment and collect the spectrum.
-
Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the analyte in a suitable solvent that does not absorb in the wavelength range of interest.[5][6] The concentration should be adjusted to yield an absorbance in the linear range of the instrument (typically 0.1-1.0).
-
Blank Measurement : Fill a cuvette with the pure solvent to be used as a blank.[6][7][8] Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement : Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.[8]
-
Data Analysis : Determine the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile). The concentration will depend on the sensitivity of the instrument and the ionization efficiency of the analyte.
-
Instrument Calibration : Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.[9]
-
Sample Introduction and Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[10]
Visualization of Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the logical flow of data cross-referencing and a representative signaling pathway.
Caption: Workflow for cross-referencing experimental spectroscopic data with literature values.
Caption: A generalized intracellular signaling pathway.
Authoritative Literature and Database Resources
When comparing experimental data, it is crucial to use reliable sources. The following online databases are highly recommended for spectroscopic data:
-
NIST Chemistry WebBook : Maintained by the National Institute of Standards and Technology, this database provides a wealth of chemical and physical property data, including IR, mass, and UV/Vis spectra.[11][12][13][14][15]
-
Spectral Database for Organic Compounds (SDBS) : A free, integrated spectral database system for organic compounds that includes mass, IR, ¹H NMR, and ¹³C NMR spectra.[16][17][18][19][20]
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. emory.edu [emory.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. ossila.com [ossila.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 9. rsc.org [rsc.org]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Welcome to the NIST WebBook [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 14. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 15. NIST Chemistry WebBook [webbook.nist.gov]
- 16. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 17. monash.primo.exlibrisgroup.com [monash.primo.exlibrisgroup.com]
- 18. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 19. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 20. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
A Comparative Guide to Catalysts for Indenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indenone scaffold is a privileged structural motif found in numerous biologically active molecules and functional materials. The efficient synthesis of substituted indenones is, therefore, a topic of significant interest in modern organic chemistry. This guide provides a comparative overview of four distinct and prominent catalytic systems for indenone synthesis: Palladium/Norbornene-catalyzed annulation, Rhodium(III)-catalyzed [3+2] annulation, Gold(I)-catalyzed cascade reaction, and Iron-catalyzed cyclization. We present a detailed analysis of their performance based on experimental data, along with comprehensive experimental protocols and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Data Presentation: A Comparative Analysis of Catalytic Performance
The following tables summarize the quantitative data for each catalytic system, showcasing their substrate scope, reaction conditions, and corresponding yields.
Table 1: Palladium/Norbornene-Catalyzed Annulation of Aryl Iodides and Unsaturated Anhydrides[1][2]
| Entry | Aryl Iodide | Anhydride | Product | Yield (%) |
| 1 | Iodobenzene | Crotonic anhydride | 2-Methyl-1H-inden-1-one | 85 |
| 2 | 4-Iodotoluene | Crotonic anhydride | 5-Methyl-2-methyl-1H-inden-1-one | 82 |
| 3 | 4-Iodoanisole | Crotonic anhydride | 5-Methoxy-2-methyl-1H-inden-1-one | 78 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | Crotonic anhydride | 5-(Trifluoromethyl)-2-methyl-1H-inden-1-one | 65 |
| 5 | 1-Iodo-4-fluorobenzene | Itaconic anhydride | 2-(5-Fluoro-1-oxo-1H-inden-2-yl)acetic acid | 75 |
General Reaction Conditions: Aryl iodide (1.0 equiv), anhydride (1.5 equiv), [Pd(allyl)Cl]₂ (5 mol%), tri(2-furyl)phosphine (TFP) (20 mol%), norbornene (2.0 equiv), K₂CO₃ (3.0 equiv), in toluene at 110 °C for 24 h.
Table 2: Rhodium(III)-Catalyzed [3+2] Annulation of 9-Benzoylcarbazoles and Internal Alkynes[1]
| Entry | 9-Benzoylcarbazole | Alkyne | Product | Yield (%) |
| 1 | 9-Benzoyl-9H-carbazole | Diphenylacetylene | 2,3-Diphenyl-1H-inden-1-one | 95 |
| 2 | 9-(4-Methylbenzoyl)-9H-carbazole | Diphenylacetylene | 5-Methyl-2,3-diphenyl-1H-inden-1-one | 92 |
| 3 | 9-(4-Methoxybenzoyl)-9H-carbazole | 1,2-di(p-tolyl)acetylene | 5-Methoxy-2,3-di-p-tolyl-1H-inden-1-one | 88 |
| 4 | 9-(4-Chlorobenzoyl)-9H-carbazole | Diphenylacetylene | 5-Chloro-2,3-diphenyl-1H-inden-1-one | 85 |
| 5 | 9-Benzoyl-9H-carbazole | 1-Phenyl-1-propyne | 2-Methyl-3-phenyl-1H-inden-1-one | 76 |
General Reaction Conditions: 9-Benzoylcarbazole (0.2 mmol), alkyne (0.3 mmol), [Cp*RhCl₂]₂ (2 mol%), AgSbF₆ (8 mol%), Cu(OAc)₂ (1.0 equiv), in 1,2-dichloroethane (DCE) at 80 °C for 12 h.
Table 3: Gold(I)-Catalyzed Cascade Reaction of o-(Alkynyl)styrenes[2][3]
| Entry | o-(Alkynyl)styrene | Catalyst | Product | Yield (%) |
| 1 | (E)-1-(2-(phenylethynyl)phenyl)prop-1-ene | IPrAuNTf₂ | 2-Phenyl-1H-indene | 92 |
| 2 | (E)-1-(2-(p-tolylethynyl)phenyl)prop-1-ene | IPrAuNTf₂ | 2-(p-Tolyl)-1H-indene | 90 |
| 3 | (E)-1-(2-((4-methoxyphenyl)ethynyl)phenyl)prop-1-ene | IPrAuNTf₂ | 2-(4-Methoxyphenyl)-1H-indene | 85 |
| 4 | (E)-1-(2-((4-chlorophenyl)ethynyl)phenyl)prop-1-ene | IPrAuNTf₂ | 2-(4-Chlorophenyl)-1H-indene | 88 |
| 5 | (E)-1-(2-(cyclohex-1-en-1-ylethynyl)phenyl)prop-1-ene | IPrAuNTf₂ | 2-(Cyclohex-1-en-1-yl)-1H-indene | 75 |
General Reaction Conditions: o-(Alkynyl)styrene (0.3 mmol), IPrAuNTf₂ (2.5 mol%) in CH₂Cl₂ at room temperature for 30 min.
Table 4: Iron-Catalyzed Cyclization of Carboxamides and Internal Alkynes[4][5]
| Entry | Carboxamide | Alkyne | Product | Yield (%) |
| 1 | N-(quinolin-8-yl)benzamide | Diphenylacetylene | 2,3-Diphenyl-1H-inden-1-one | 91 |
| 2 | 4-Methyl-N-(quinolin-8-yl)benzamide | Diphenylacetylene | 5-Methyl-2,3-diphenyl-1H-inden-1-one | 88 |
| 3 | 4-Methoxy-N-(quinolin-8-yl)benzamide | 1,2-di(p-tolyl)acetylene | 5-Methoxy-2,3-di-p-tolyl-1H-inden-1-one | 85 |
| 4 | 4-Chloro-N-(quinolin-8-yl)benzamide | Diphenylacetylene | 5-Chloro-2,3-diphenyl-1H-inden-1-one | 82 |
| 5 | N-(quinolin-8-yl)benzamide | 1-Phenyl-1-propyne | 2-Methyl-3-phenyl-1H-inden-1-one | 75 (major regioisomer) |
General Reaction Conditions: Carboxamide (0.5 mmol), alkyne (1.0 mmol), Fe(acac)₃ (10 mol%), dppe (12 mol%), PhZnCl (2.0 equiv) in THF at 40 °C for 24 h, followed by acidic workup.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Procedure for Palladium/Norbornene-Catalyzed Indenone Synthesis[1][2]
To an oven-dried Schlenk tube were added the aryl iodide (0.5 mmol, 1.0 equiv), the unsaturated anhydride (0.75 mmol, 1.5 equiv), [Pd(allyl)Cl]₂ (0.025 mmol, 5 mol%), tri(2-furyl)phosphine (TFP, 0.1 mmol, 20 mol%), norbornene (1.0 mmol, 2.0 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv). The tube was evacuated and backfilled with argon three times. Toluene (5 mL) was added, and the mixture was stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired indenone product.
General Procedure for Rhodium(III)-Catalyzed [3+2] Annulation[1]
A mixture of the 9-benzoylcarbazole (0.2 mmol, 1.0 equiv), the internal alkyne (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (0.004 mmol, 2 mol%), AgSbF₆ (0.016 mmol, 8 mol%), and Cu(OAc)₂ (0.2 mmol, 1.0 equiv) in a sealed tube was dissolved in 1,2-dichloroethane (DCE, 2 mL). The reaction mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, filtered, and the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography on silica gel to give the corresponding indenone.
General Procedure for Gold(I)-Catalyzed Cascade Reaction[2][3]
To a solution of the o-(alkynyl)styrene (0.3 mmol) in CH₂Cl₂ (1.2 mL) was added IPrAuNTf₂ (0.0075 mmol, 2.5 mol%). The reaction mixture was stirred at room temperature for 30 minutes. Upon completion, the solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel to afford the indeno[2,1-b]thiochromene derivative.
General Procedure for Iron-Catalyzed Cyclization[4][5]
In a glovebox, Fe(acac)₃ (0.05 mmol, 10 mol%), 1,2-bis(diphenylphosphino)ethane (dppe, 0.06 mmol, 12 mol%), the carboxamide (0.5 mmol, 1.0 equiv), and the internal alkyne (1.0 mmol, 2.0 equiv) were added to a vial. Anhydrous THF (2.5 mL) was added, followed by a solution of PhZnCl in THF (1.0 M, 1.0 mL, 2.0 equiv). The vial was sealed and the mixture was stirred at 40 °C for 24 hours. The reaction was then quenched by the addition of 1 M HCl and the mixture was stirred for 1 hour at room temperature. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by column chromatography on silica gel to yield the indenone product.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows for the discussed catalytic systems.
A Comparative Guide to the Synthesis of Ibuprofen: The Traditional Boots Route vs. the Greener BHC Pathway
For decades, the Boots Company's six-step synthesis was the established method for producing ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). However, the emergence of green chemistry principles has led to the development of a more efficient and environmentally friendly alternative by the BHC (Boots-Hoechst-Celanese) Company. This guide provides a detailed comparison of these two synthetic routes, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the advantages of the newer methodology.
Quantitative Comparison of Synthetic Routes
The BHC process presents significant improvements over the traditional Boots method in several key metrics, most notably in atom economy and reduction of waste.
| Metric | Boots Company Synthesis (Established) | BHC Company Synthesis (New) |
| Number of Steps | 6 | 3[1][2][3] |
| Atom Economy | ~40%[1][3][4] | ~77-80%, approaching 99% with catalyst recovery[1][4] |
| Waste Products | Substantial inorganic salt formation and other byproducts[1][3] | Primarily acetic acid, which can be recovered and reused[1][3] |
| Catalyst | Stoichiometric aluminum chloride (toxic)[5] | Catalytic anhydrous hydrogen fluoride (recyclable)[5][6] |
| Overall Efficiency | Lower yield, more complex process | Higher yield, streamlined process[1][4] |
Experimental Protocols
The following are simplified representations of the methodologies for both the established Boots synthesis and the newer BHC synthesis of ibuprofen.
Established Method: The Boots Company Synthesis
The traditional synthesis of ibuprofen is a six-step process that was developed and patented by the Boots Company of England in the 1960s.[2] This route is characterized by its use of stoichiometric reagents and results in significant amounts of waste.[1][3]
-
Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride using a stoichiometric amount of aluminum chloride as a catalyst to form 4'-isobutylacetophenone.
-
Darzens Reaction: The resulting ketone is reacted with ethyl chloroacetate in the presence of a base to form an α,β-epoxy ester.
-
Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.
-
Oxidation: The aldehyde is then oxidized to a carboxylic acid.
-
Resolution: The racemic mixture of ibuprofen is resolved to isolate the active (S)-enantiomer.
-
Purification: The final product is purified to meet pharmaceutical standards.
New Method: The BHC Company "Green" Synthesis
The BHC Company developed a more sustainable, three-step synthesis in the 1980s.[1] This process won the Presidential Green Chemistry Challenge Award in 1997 for its innovative approach.[1]
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF can be recovered and reused with high efficiency.[6]
-
Hydrogenation: The resulting 4'-isobutylacetophenone is catalytically hydrogenated to form the corresponding alcohol.
-
Carbonylation: The alcohol is then subjected to a palladium-catalyzed carbonylation to produce ibuprofen. This step demonstrates high atom economy.[1]
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the two synthetic routes, highlighting the key evaluation criteria.
Caption: Workflow for comparing established and new synthetic routes.
This guide demonstrates that the BHC synthesis of ibuprofen is a superior alternative to the traditional Boots method, offering significant environmental and efficiency benefits. The adoption of such green chemistry principles is crucial for the future of sustainable pharmaceutical development.
References
- 1. gup.ugal.ro [gup.ugal.ro]
- 2. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 3. doaj.org [doaj.org]
- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 5. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
Assessing Stereoselectivity in Reactions of 5,6-Disubstituted-2,3-dihydroinden-1-ones: A Comparative Guide
For researchers and professionals in drug development, understanding and predicting the stereochemical outcome of reactions is paramount for the synthesis of enantiomerically pure compounds. This guide provides a comparative assessment of stereoselectivity in key reactions involving 5,6-disubstituted-2,3-dihydroinden-1-ones, with a focus on 5,6-Diethyl-2,3-dihydroinden-1-one. Due to the limited availability of specific experimental data for this exact substrate, this guide leverages data from closely related analogs, such as other substituted indanones, to provide insights into expected stereochemical outcomes and to outline effective experimental strategies.
The primary reactions discussed are asymmetric reduction and hydrogenation, which are fundamental transformations for establishing stereocenters from the prochiral ketone of the indanone scaffold. The choice of catalyst, reagents, and reaction conditions plays a pivotal role in determining the degree of stereoselectivity.
Comparative Data on Stereoselective Reductions
The following table summarizes representative data for the asymmetric reduction of indanone derivatives, offering a predictive framework for the stereoselectivity of reactions with this compound.
| Substrate | Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| 3-Arylindenones | Asymmetric Hydrogenation | 6-carbazole-modified Ir-SpiroPAP catalyst | up to 95% ee | [1] |
| Prochiral Amino Ketones | Asymmetric Hydrogenation | Homogeneous Catalysts | High enantiomeric excess | [2] |
| 2,2-dimethylcyclopentane-1,3-dione | Asymmetric Transfer Hydrogenation | Ruthenium TsDPEN complex | Excellent yield, high enantiomeric excess | [3] |
| 3-Substituted Indanones | Asymmetric Transfer Hydrogenation | Ruthenium p-cymene complex | Not specified, but steric hindrance is a key factor | [4] |
| 1,2-indanedione | Dynamic Kinetic Resolution | Ru(OH)3, lipase | Moderate enantioselectivity |
Note: The data presented is for analogous compounds and serves as a guide for predicting the stereochemical outcomes for this compound. Experimental validation is crucial.
Experimental Protocols
Detailed experimental procedures are critical for reproducing and building upon existing research. Below are representative protocols for asymmetric hydrogenation and reduction reactions applicable to the indanone scaffold.
1. General Protocol for Asymmetric Hydrogenation of an Indenone Derivative
This protocol is adapted from the asymmetric hydrogenation of 3-arylindenones using an Iridium catalyst[1].
-
Materials: 3-Arylindenone (1.0 equiv), (R)-Ir-SpiroPAP catalyst (0.5-1 mol %), HCO2Na (1.5 equiv), and degassed solvent (e.g., Dichloromethane).
-
Procedure:
-
In a glovebox, a mixture of the 3-arylindenone, (R)-Ir-SpiroPAP catalyst, and HCO2Na is placed in a Schlenk tube.
-
Degassed solvent is added, and the tube is sealed.
-
The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for a designated time (e.g., 12-24 hours).
-
Upon completion (monitored by TLC or GC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the chiral indenol.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
2. General Protocol for Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol is based on the reduction of cyclic diketones using a Ruthenium catalyst[3].
-
Materials: Prochiral ketone (1.0 equiv), Ruthenium TsDPEN complex (1-2 mol %), and a hydrogen donor (e.g., isopropanol or formic acid).
-
Procedure:
-
The prochiral ketone and the Ruthenium catalyst are dissolved in the hydrogen donor solvent in a reaction vessel.
-
The mixture is stirred at a specific temperature (e.g., room temperature to 60 °C) for a set period (e.g., 4-24 hours).
-
Reaction progress is monitored by an appropriate analytical technique (TLC, GC, or NMR).
-
Once the reaction is complete, the solvent is evaporated.
-
The crude product is purified by flash chromatography to isolate the chiral alcohol.
-
Enantiomeric excess is determined using chiral HPLC or GC.
-
Visualizing Reaction Pathways and Influencing Factors
To better understand the processes involved in achieving stereoselectivity, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the key factors influencing the stereochemical outcome.
References
Economic analysis of different synthetic pathways for 5,6-Diethyl-2,3-dihydroinden-1-one
An Economic Analysis of Synthetic Pathways to 5,6-Diethyl-2,3-dihydroinden-1-one
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of this compound, a key intermediate in the preparation of various pharmacologically active compounds, can be approached through several synthetic routes. This guide provides a detailed economic and practical comparison of two primary pathways: a classical Friedel-Crafts acylation and cyclization approach, and a strategy involving the functionalization of a pre-formed indanone core. The analysis is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Pathway 1: Friedel-Crafts Acylation of 1,2-Diethylbenzene
This well-established route involves a two-step sequence starting from commercially available 1,2-diethylbenzene. The first step is a Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation to form the indanone ring.
Pathway 2: Diethylation of Indan-1-one
An alternative approach begins with the readily available indan-1-one, which is then diethylated at the 5 and 6 positions of the aromatic ring. This method offers a potentially more convergent synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two synthetic pathways, providing a basis for an economic comparison.
| Parameter | Pathway 1: Friedel-Crafts Acylation | Pathway 2: Diethylation of Indan-1-one |
| Starting Materials Cost | 1,2-Diethylbenzene: ~ | Indan-1-one: ~ |
| Overall Yield | ~55-65% (estimated) | Not reported (requires optimization) |
| Number of Steps | 2 | 1 (potentially 2 if Friedel-Crafts acylation followed by reduction is used) |
| Key Reaction Conditions | Friedel-Crafts Acylation: 0-60°C Cyclization: 150-200°C | Friedel-Crafts Ethylation: Typically 0-25°C |
| Process Scalability | Well-established for large-scale production. | Potentially scalable, but requires optimization for regioselectivity. |
| Environmental Considerations | Use of chlorinated solvents and stoichiometric amounts of Lewis acids. | Use of ethylating agents and Lewis acids. |
Experimental Protocols
Pathway 1: Friedel-Crafts Acylation of 1,2-Diethylbenzene
Step 1: Friedel-Crafts Acylation
A solution of 1,2-diethylbenzene in a chlorinated solvent (e.g., dichloromethane) is cooled to 0°C. Anhydrous aluminum chloride is added, followed by the dropwise addition of 3-chloropropionyl chloride. The reaction mixture is stirred at a controlled temperature (0-60°C) for a specified time (0.5-3 hours) to facilitate the acylation reaction.
Step 2: Intramolecular Cyclization
Following the acylation, the reaction temperature is raised to 150-200°C for 0.5-4 hours to induce intramolecular Friedel-Crafts alkylation, leading to the formation of the indanone ring. The reaction is then quenched with an acidic aqueous solution, and the product is extracted and purified. A one-pot procedure combining these two steps has been described in the patent literature, which can improve efficiency and reduce waste.
Pathway 2: Diethylation of Indan-1-one
This pathway involves the direct introduction of two ethyl groups onto the aromatic ring of indan-1-one. A typical procedure would involve a Friedel-Crafts ethylation reaction.
Procedure:
Indan-1-one is dissolved in a suitable solvent, and a Lewis acid catalyst, such as aluminum chloride, is added. An ethylating agent, for instance, ethyl chloride, is then introduced into the reaction mixture. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction and to control the regioselectivity of the diethylation. The workup involves quenching the reaction, followed by extraction and purification of the desired this compound. The primary challenge in this pathway is achieving high regioselectivity for the 5,6-disubstituted product over other possible isomers.
Logical Relationships and Workflow
The following diagrams illustrate the synthetic pathways and the logical flow of the economic comparison.
Caption: Synthetic routes to this compound.
Caption: Workflow for the economic analysis of synthetic pathways.
Conclusion and Recommendation
Based on the available data, Pathway 1 (Friedel-Crafts Acylation of 1,2-diethylbenzene) appears to be the more established and economically viable route for the synthesis of this compound, particularly for larger-scale production. The starting materials are relatively inexpensive, and the reaction sequence is well-documented in the chemical literature, including patent applications for industrial processes. While the overall yield is moderate, the process is robust and scalable.
Pathway 2 (Diethylation of Indan-1-one) presents a more concise approach. However, the lack of established protocols for the selective diethylation at the desired positions poses a significant challenge. The cost of indan-1-one is also higher than that of 1,2-diethylbenzene. Significant process development and optimization would be required to make this route competitive.
For researchers and drug development professionals, Pathway 1 offers a more reliable and cost-effective starting point for obtaining this compound. Further process optimization of the one-pot Friedel-Crafts acylation and cyclization could lead to even greater efficiency and cost savings. Pathway 2 may be a subject of interest for academic research focused on developing novel C-H activation or regioselective functionalization methodologies.
References
- 1. garnersupply.com [garnersupply.com]
- 2. Alcl3 Price-China Alcl3 Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 3. Gebauer Ethyl Chloride Ethyl Chloride 100% Mist Spray Can 3.9 oz., 12 EA/CS - Gebauer 0038-6000-102 CS - Betty Mills [bettymills.com]
- 4. priorityhealthsupplies.com [priorityhealthsupplies.com]
Safety Operating Guide
Proper Disposal of 5,6-Diethyl-2,3-dihydroinden-1-one: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,6-Diethyl-2,3-dihydroinden-1-one, a compound used in various research applications. Adherence to these procedures is critical for minimizing environmental impact and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must follow institutional and local regulations for hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It should be collected as a separate hazardous waste stream.
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting the waste. The container must have a secure, tight-fitting lid. Ensure the container is appropriate for the physical state of the waste (solid or liquid).
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste. Include the date when the waste was first added to the container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. The container must be kept closed at all times, except when adding waste.
-
Waste Pickup: Once the container is full or is ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS office. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding this compound.
| Property | Value | Reference |
| Chemical Name | 5,6-Diethyl-2,3-dihydro-1H-inden-1-one | [1][2] |
| CAS Number | 312753-51-8 | [1][2][3] |
| Molecular Formula | C13H16O | [1][3] |
| Molecular Weight | 188.27 g/mol | [1][3] |
| Assumed Hazards | Toxic if swallowed, Skin/Eye Irritant, Potential Skin Sensitizer, Potential Respiratory Irritant | Based on data for a structurally similar compound. |
| Recommended Storage | 2-8°C | [3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat | General best practice for handling hazardous chemicals[4]. |
| Disposal Method | Hazardous Waste Collection via EHS | Standard procedure for laboratory chemical waste[5][6]. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided here is based on general chemical safety principles and data from similar compounds. It is not a substitute for a substance-specific Safety Data Sheet. Always consult your institution's Environmental Health and Safety office for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling 5,6-Diethyl-2,3-dihydroinden-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 5,6-Diethyl-2,3-dihydroinden-1-one. The following procedural guidance is designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye Protection | Chemical safety goggles or a face shield | Must be worn at all times in the laboratory to protect against splashes. If a face shield is used, safety glasses should still be worn underneath. |
| Hand Protection | Chemical-resistant gloves | Gloves made of Butyl or Viton are recommended for handling aromatic hydrocarbons.[1] Nitrile gloves may offer some protection but are not ideal for prolonged handling of ketones.[1][2] PVA gloves offer good resistance to aromatic solvents and ketones but should not be used with water-based solutions.[1] It is crucial to check the glove manufacturer's chemical resistance guide. |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and properly fastened to protect from splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal minimizes risks.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly closed.
Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood.
-
Avoid direct contact with skin and eyes.
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. This compound may be toxic to aquatic life.[3][5]
Waste Segregation and Labeling:
-
All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Label the container with "Hazardous Waste," the chemical name, and the approximate concentration.
-
Do not mix with other incompatible waste streams.
Disposal Procedure:
-
Dispose of the chemical waste through an approved hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated PPE should also be disposed of as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
